Technical Documentation Center

4-methyl-3,4-dihydro-1H-quinolin-2-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-methyl-3,4-dihydro-1H-quinolin-2-one
  • CAS: 30696-28-7

Core Science & Biosynthesis

Foundational

Technical Monograph: 4-Methyl-3,4-dihydro-1H-quinolin-2-one

The following technical guide details the chemical, synthetic, and pharmacological profile of 4-methyl-3,4-dihydro-1H-quinolin-2-one , a privileged scaffold in medicinal chemistry. Scaffold Classification: Benzo-fused N-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical, synthetic, and pharmacological profile of 4-methyl-3,4-dihydro-1H-quinolin-2-one , a privileged scaffold in medicinal chemistry.

Scaffold Classification: Benzo-fused N-Heterocycle / Lactam Primary Application: Pharmacophore for PDE Inhibitors, Anticancer Agents, and Chiral Synthons

Executive Summary & Chemical Identity

4-methyl-3,4-dihydro-1H-quinolin-2-one (CAS: 30696-28-7 for racemate) represents a "privileged structure" in drug discovery—a molecular framework capable of providing ligands for diverse biological targets. Distinguished by a stereogenic center at the C4 position, this scaffold serves as a critical precursor for phosphodiesterase (PDE) inhibitors (analogous to Cilostazol) and VEGFR2 kinase inhibitors.

Unlike its fully aromatic counterpart (4-methylquinolin-2-one), the dihydro variant possesses a non-planar lactam ring, offering unique vectoral alignment for hydrogen bonding and hydrophobic interactions within receptor pockets.

Chemical Data Table
PropertySpecification
IUPAC Name 4-methyl-3,4-dihydro-1H-quinolin-2-one
Common Synonyms 4-methyl-3,4-dihydrocarbostyril; 4-methyl-dihydro-2-quinolone
CAS Number 30696-28-7 (Racemic); 17666-99-6 (General/Unspecified)
Molecular Formula C₁₀H₁₁NO
Molecular Weight 161.20 g/mol
Physical State White to off-white crystalline solid
Melting Point 98–100 °C (Experimental range for analogs; varies by purity)
Solubility Soluble in DMSO, MeOH, DCM; Poorly soluble in water
Chirality One stereocenter at C4 (Enantiomers: R and S)

Synthetic Pathways & Mechanism

The synthesis of the 4-methyl-3,4-dihydroquinolin-2-one core relies on the intramolecular cyclization of N-aryl amides. The choice of method dictates the yield and enantiopurity.

A. The Industrial Standard: Intramolecular Friedel-Crafts Alkylation

The most robust route involves the cyclization of N-phenylbut-2-enamide (crotonanilide). This reaction is typically catalyzed by aluminum chloride (


) or polyphosphoric acid (PPA).
  • Mechanism: The Lewis acid coordinates with the amide carbonyl, increasing the electrophilicity of the

    
    -carbon of the alkene. The aromatic ring acts as the nucleophile, attacking the 
    
    
    
    -position in a 6-endo-trig cyclization to close the ring.
  • Critical Control Point: Temperature control is vital. High temperatures (>140°C) favor the thermodynamic elimination of hydrogen, leading to the fully aromatic quinolinone rather than the desired dihydro species.

B. Asymmetric Synthesis (Catalytic)

For pharmaceutical applications requiring high enantiomeric excess (


), copper-hydride (

) catalyzed hydrosilylation of substituted quinolines is employed. This method reduces the C3-C4 double bond of a 4-methylquinolin-2-one precursor with high stereocontrol.
Visualization: Synthesis Workflow

Synthesis cluster_0 Precursor Assembly cluster_1 Cyclization (Key Step) Aniline Aniline (Nucleophile) Amide N-phenylbut-2-enamide (Crotonanilide) Aniline->Amide Acylation Crotonyl Crotonyl Chloride (Electrophile) Crotonyl->Amide Complex Lewis Acid Complex (AlCl3 Activation) Amide->Complex AlCl3 / 80-100°C Transition Carbocation Intermediate Complex->Transition Intramolecular F-C Alkylation Product 4-methyl-3,4-dihydro- 1H-quinolin-2-one Transition->Product Proton Transfer

Caption: Step-wise construction of the dihydroquinolinone core via Friedel-Crafts hydroalkylation.

Reactivity Profile & Derivatization

The 4-methyl-3,4-dihydroquinolin-2-one scaffold presents three distinct vectors for chemical modification, essential for Structure-Activity Relationship (SAR) studies.

  • N1-Position (Lactam Nitrogen):

    • Nature: Weakly acidic (

      
      ).
      
    • Reaction: Deprotonation with bases (e.g.,

      
      , 
      
      
      
      ) followed by alkylation with alkyl halides.
    • Application: Attachment of "tail" groups (e.g., the tetrazole-butyl chain in Cilostazol) to improve solubility or target binding.

  • C3-Position (

    
    -Carbon): 
    
    • Nature: Enolizable position.

    • Reaction: Aldol condensations or alkylations using LDA (Lithium Diisopropylamide) at -78°C.

    • Application: Introduction of gem-dimethyl groups or benzyl side chains to restrict conformational freedom.

  • C4-Position (Benzylic/Stereogenic):

    • Nature: The methyl group creates steric bulk.

    • Stability: Susceptible to oxidative dehydrogenation (using DDQ or Pd/C) to form the planar 4-methylquinolin-2-one.

Visualization: Reactivity Map

Reactivity Core 4-Methyl-3,4-dihydro- 1H-quinolin-2-one N1 N1-Alkylation (NaH/RX) Creates: N-substituted drugs Core->N1 C3 C3-Functionalization (LDA/Electrophile) Creates: Gem-disubstituted analogs Core->C3 Arom Aromatization (DDQ/Heat) Creates: 4-Methylquinolin-2-one Core->Arom

Caption: Primary synthetic divergence points for the 4-methyl-3,4-dihydroquinolin-2-one scaffold.

Pharmacological Significance

Phosphodiesterase (PDE) Inhibition

The 3,4-dihydroquinolin-2-one core is the pharmacophore of Cilostazol , a selective PDE3 inhibitor used to treat intermittent claudication. The 4-methyl analog is often investigated to understand the steric tolerance of the PDE3 binding pocket. The methyl group at C4 introduces chirality, where the (S)-enantiomer often exhibits superior binding affinity due to optimal hydrophobic packing against the enzyme's phenylalanine residues.

Anticancer Activity (VEGFR2)

Recent studies indicate that N1-substituted derivatives of this scaffold act as VEGFR2 inhibitors. The lactam motif mimics the ATP-binding hinge region of the kinase, while the 4-methyl group provides hydrophobic contacts that stabilize the inhibitor within the active site.

Experimental Protocols

Protocol A: Synthesis of 4-Methyl-3,4-dihydro-1H-quinolin-2-one

Objective: Synthesis via AlCl3-catalyzed cyclization of crotonanilide.

  • Reagents: N-phenylbut-2-enamide (10 mmol), Aluminum Chloride (

    
    , 30 mmol), Chlorobenzene (Solvent, 20 mL).
    
  • Setup: Flame-dried round-bottom flask equipped with a reflux condenser and drying tube (

    
    ).
    
  • Procedure:

    • Dissolve N-phenylbut-2-enamide in chlorobenzene.

    • Add

      
       portion-wise at room temperature (Exothermic reaction—monitor temp).
      
    • Heat the mixture to 90°C for 2 hours. Note: Do not exceed 100°C to prevent aromatization.

    • Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:1). Look for the disappearance of the amide spot.

  • Workup:

    • Cool to 0°C. Quench carefully with ice-water (50 mL).

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash organic layer with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, Hexane:EtOAc gradient).

  • Validation:

    • 1H NMR (CDCl3, 400 MHz):

      
       1.25 (d, 3H, CH3), 2.4-2.8 (m, 2H, CH2), 3.1 (m, 1H, CH), 6.8-7.2 (m, 4H, Ar-H), 9.2 (s, 1H, NH).
      
Protocol B: Chiral Resolution (HPLC)

Objective: Separation of (R) and (S) enantiomers for biological testing.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

  • Mobile Phase: Hexane : Isopropanol (90:10).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm.

  • Expected Result: Baseline separation is typically achieved due to the interaction of the lactam carbonyl with the chiral stationary phase.

References

  • Synthesis & Mechanism

    • Methodology: "Intramolecular Friedel-Crafts Alkylation of Crotonanilide." Journal of Organic Chemistry. (Classic mechanism reference).
    • Source:

  • Pharmacology (PDE Inhibition)

    • Title: "3,4-Dihydro-2(1H)-quinolinone as a privileged scaffold for drug design."
    • Source:

  • Physical Properties & Spectra

    • Database: PubChem Compound Summary for 4-methyl-3,4-dihydroquinolin-2(1H)-one.
    • Source:

  • Enantioselective Synthesis

    • Title: "Copper-Catalyzed Enantioselective Hydrosilyl
    • Source: [J. Am. Chem. Soc.[2] (ACS Publications)]([Link])

Sources

Exploratory

Structural Dynamics and Crystallographic Characterization of 4-Methyl-3,4-dihydro-1H-quinolin-2-one

Executive Summary Compound Identity: 4-Methyl-3,4-dihydro-1H-quinolin-2-one (CAS: 607-66-9 / 553-03-7 analog) Class: Dihydroquinolinone / Hydrocarbostyril Core Application: Pharmacophore scaffold for phosphodiesterase II...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Identity: 4-Methyl-3,4-dihydro-1H-quinolin-2-one (CAS: 607-66-9 / 553-03-7 analog) Class: Dihydroquinolinone / Hydrocarbostyril Core Application: Pharmacophore scaffold for phosphodiesterase III inhibitors (e.g., Cilostazol) and antipsychotics (e.g., Aripiprazole).

This technical guide provides a comprehensive analysis of the solid-state properties, synthesis, and crystallographic behavior of the 4-methyl-3,4-dihydro-1H-quinolin-2-one scaffold. Unlike planar quinolinones, the 3,4-dihydro variant introduces a critical sp³ hybridized C4 center, creating a chiral "pucker" in the lactam ring that dictates its binding affinity in protein pockets. This document outlines the protocols for synthesizing high-purity monocrystals and analyzes the intermolecular forces—specifically the


 hydrogen-bonding motifs—that govern its lattice stability.

Part 1: Molecular Architecture & Pharmacophore Relevance

Structural Pharmacology

The 3,4-dihydro-2(1H)-quinolinone core is a "privileged structure" in medicinal chemistry. The addition of a methyl group at the C4 position breaks the planarity of the fused ring system, introducing a stereocenter that significantly impacts pharmacodynamics.

  • Lactam Ring Conformation: Unlike the fully aromatic quinolinone, the dihydro-ring adopts a distorted "half-chair" or "envelope" conformation. The C4-methyl substituent prefers a pseudo-equatorial orientation to minimize 1,3-diaxial steric strain.

  • Chirality: The C4 position is chiral. In non-stereoselective synthesis, the compound exists as a racemate. Crystallization of the racemate typically results in centrosymmetric space groups (e.g., P2₁/c) where enantiomers pair via inversion centers.

Mechanism of Action (Scaffold Level)

This moiety serves as a hydrogen-bond donor/acceptor mimic of the nucleobase pairs, allowing it to dock into:

  • PDE3 Active Sites: The lactam carbonyl coordinates with Zn²⁺ or Mg²⁺ in the catalytic pocket.

  • D2 Dopamine Receptors: The lipophilic benzene ring engages in

    
     stacking with phenylalanine residues (e.g., Phe198).
    

Part 2: Synthesis and Crystallization Protocol

To obtain diffraction-quality crystals, one must control the kinetics of the ring-closure step to minimize impurities that disrupt the lattice.

Synthesis: Friedel-Crafts Cyclization

Reaction Logic: The most robust route involves the cyclization of N-crotonylaniline (or 3-phenylbutanamide derivatives) using a Lewis acid. Aluminum chloride (


) is preferred over polyphosphoric acid (PPA) for the 4-methyl derivative to prevent methyl migration.

Step-by-Step Protocol:

  • Acylation: React aniline (1.0 eq) with crotonyl chloride (1.1 eq) in DCM at 0°C to form N-crotonylaniline.

  • Cyclization:

    • Suspend

      
       (3.0 eq) in chlorobenzene (anhydrous).
      
    • Add N-crotonylaniline dropwise at room temperature.

    • Heat to 90°C for 2 hours. Note: Monitor via TLC (Hexane:EtOAc 7:3). Disappearance of the amide spot indicates cyclization.

  • Quenching: Pour mixture onto crushed ice/HCl. Extract with Ethyl Acetate.

  • Purification: Recrystallize crude solid from Ethanol/Water (9:1) to remove oligomers.

Crystallization for X-Ray Diffraction

Method: Slow Evaporation (Solvent Vapor Diffusion). Objective: To grow single crystals >0.2 mm with defined faces.

ParameterSpecificationRationale
Primary Solvent Methanol or EthanolSolubilizes the polar lactam headgroup.
Anti-Solvent Diethyl Ether or HexaneLowers solubility slowly to induce nucleation.
Concentration 15 mg/mLSupersaturation control.
Temperature 4°C (controlled)Slower kinetics yield fewer defects.

Workflow:

  • Dissolve 20 mg of purified compound in 1.5 mL Methanol. Filter through a 0.45 µm PTFE syringe filter into a small vial.

  • Place the small vial (uncapped) inside a larger jar containing 10 mL Diethyl Ether.

  • Seal the outer jar. Vapor diffusion of ether into methanol will slowly lower solubility over 48-72 hours.

  • Harvest colorless prisms/plates.

Part 3: Crystallographic Analysis[1]

Diagrammatic Workflow

The following diagram illustrates the structural logic from synthesis to lattice packing.

G cluster_cryst Crystal Lattice Dynamics Start Precursors: Aniline + Crotonyl Chloride Inter Intermediate: N-Crotonylaniline Start->Inter Acylation Cycliz Cyclization (AlCl3): Formation of Lactam Ring Inter->Cycliz Friedel-Crafts Molecule 4-Methyl-3,4-dihydro-1H-quinolin-2-one (Chiral C4 Center) Cycliz->Molecule Purification Dimer Primary Motif: R2,2(8) Dimer (N-H...O) Molecule->Dimer H-Bonding Stack Secondary Motif: Pi-Pi Stacking (Benzene Rings) Dimer->Stack Packing Lattice Monoclinic Cell (P21/c) Stack->Lattice Crystallization

Caption: Synthesis pathway and hierarchical assembly of the crystal lattice driven by hydrogen bonding and pi-stacking forces.

Crystal Data & Structure Refinement

While specific unit cell dimensions vary slightly by temperature and enantiopurity, the racemic 4-methyl-3,4-dihydro-1H-quinolin-2-one typically crystallizes in the Monoclinic system.

Representative Crystallographic Parameters (Class Standard):

PropertyValue / Description
Crystal System Monoclinic
Space Group

(Centrosymmetric)
Z (Molecules/Cell) 4
Unit Cell (Approx)

,

,

Beta Angle (

)

Density (

)

g/cm³

Note: Parameters derived from high-resolution studies of the analogous methyl-thio and hydroxy derivatives [1, 2].

Intermolecular Forces & Packing

The crystal stability is dominated by two non-covalent interactions:

  • The Amide Dimer (

    
     Motif): 
    The most robust feature of dihydroquinolinone crystals is the formation of centrosymmetric dimers.
    
    • Mechanism: The lactam N-H acts as a donor to the Carbonyl (C=O) oxygen of an adjacent molecule.

    • Geometry: This forms an eight-membered ring notation

      
      .
      
    • Distance: The

      
       distance is typically 
      
      
      
      , indicating a strong hydrogen bond.
  • Conformational Locking: The C4-methyl group protrudes from the plane. In the

    
     space group, the (R)-enantiomer pairs with the (S)-enantiomer. The methyl groups orient into the void spaces created by the twisted lactam rings, maximizing packing efficiency (Van der Waals contacts).
    

Part 4: Spectroscopic Validation (Self-Validating Protocol)

To confirm the crystal structure without immediate access to an XRD, use these spectroscopic markers which correlate directly to the lattice H-bonding state.

Infrared Spectroscopy (FT-IR)
  • Free (Solution) vs. Crystalline (Solid):

    • Solution (CHCl₃): The Carbonyl stretch (

      
      ) appears at ~1680-1690 cm⁻¹ .
      
    • Solid State (KBr): The

      
       shifts to ~1660-1670 cm⁻¹ .
      
    • Interpretation: This red shift (lower wavenumber) confirms the engagement of the carbonyl in the strong intermolecular hydrogen bonding (

      
      ) described in the crystal lattice section.
      
NMR Spectroscopy
  • ¹H NMR (DMSO-d₆):

    • The amide proton (N-H) appears as a broad singlet around 10.1 ppm .

    • The C4-H proton appears as a multiplet, distinct from the C3-H₂ protons, confirming the dihydro-structure and the methyl substitution.

    • Stereochemistry: In chiral solvents (e.g., with Pirkle reagents), the C4-methyl doublet will split, confirming the racemic nature of the synthesized crystal.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 576513, 1-Methyl-3,4-dihydroquinolin-2(1H)-one. Retrieved from [Link]

  • Ivachtchenko, A. V., et al. (2009). Novel approach to 3,4-dihydro-2(1H)-quinolinone derivatives via cyclopropane ring expansion. Organic Letters, 11(5), 1043-1045.[1]

  • Meiring, L., Petzer, J. P., & Petzer, A. (2018). A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)-quinolinones. Mini Reviews in Medicinal Chemistry, 18(10).[2] Retrieved from [Link]

  • NIST Chemistry WebBook. 2(1H)-Quinolinone, 4-methyl- (Structure and Properties). Retrieved from [Link]

  • MDPI (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies. Molbank. Retrieved from [Link][3]

Sources

Foundational

Technical Guide: Therapeutic Targeting of the 4-Methyl-3,4-dihydro-1H-quinolin-2-one Scaffold

Executive Summary The 4-methyl-3,4-dihydro-1H-quinolin-2-one (4-MDHQ) scaffold represents a "privileged structure" in medicinal chemistry. It serves as a chiral pharmacophore capable of engaging diverse biological target...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-methyl-3,4-dihydro-1H-quinolin-2-one (4-MDHQ) scaffold represents a "privileged structure" in medicinal chemistry. It serves as a chiral pharmacophore capable of engaging diverse biological targets ranging from phosphodiesterases (PDEs) to G-protein coupled receptors (GPCRs). Unlike the planar quinolin-2-one, the 3,4-dihydro saturation introduces a critical stereocenter at the C4 position. The 4-methyl substitution is not merely structural decoration; it dictates the molecule's pucker, influencing its ability to fit into hydrophobic pockets of enzymes like PDE3 or receptors like D2/5-HT.

This guide provides a technical roadmap for researchers utilizing this scaffold, detailing its primary therapeutic targets, validation protocols, and the stereochemical imperatives of its synthesis.

Chemical Architecture & Pharmacophore Analysis[1][2][3]

The 4-MDHQ core functions through three primary interaction modalities:

  • Lactam Ring (cis-amide): Acts as a bidentate hydrogen bond donor/acceptor, mimicking the phenol ring of catecholamines (dopamine/serotonin).

  • C4-Methyl Chirality: The (R)- or (S)-configuration at C4 governs the spatial orientation of the benzene ring relative to the lactam, creating a "bent" conformation essential for selectivity against planar off-targets (e.g., DNA intercalation).

  • Lipophilic Benzenoid Moiety: Facilitates

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in receptor binding pockets.
Structural Logic Diagram

Pharmacophore Core 4-Methyl-3,4-dihydro-1H-quinolin-2-one Lactam Lactam (NH-CO) H-Bond Donor/Acceptor Core->Lactam C4_Methyl C4-Methyl Group Stereogenic Center Core->C4_Methyl Benzene Benzene Ring Pi-Pi Stacking Core->Benzene Target_GPCR Target: D2/5-HT (Orthosteric Site) Lactam->Target_GPCR Mimics Catechol Target_PDE3 Target: PDE3 (Hydrophobic Pocket) C4_Methyl->Target_PDE3 Selectivity Control Benzene->Target_GPCR Residue Interaction

Figure 1: Pharmacophore dissection of the 4-MDHQ scaffold showing structural features linked to specific biological targets.

Primary Therapeutic Target: Phosphodiesterase 3 (PDE3)

Mechanistic Rationale

The 3,4-dihydroquinolin-2-one ring is the defining pharmacophore of Cilostazol , a selective PDE3 inhibitor used for intermittent claudication. The 4-methyl analog modulates the inhibition potency. PDE3 hydrolyzes cAMP to AMP in platelets and vascular smooth muscle. Inhibition leads to elevated cAMP, activating Protein Kinase A (PKA), which results in:

  • Platelets: Inhibition of aggregation (via VASP phosphorylation).

  • Vascular Smooth Muscle: Vasodilation (via MLCK inhibition).

Experimental Protocol: TR-FRET PDE3 Inhibition Assay

Objective: Determine the IC50 of 4-MDHQ derivatives against PDE3A.

Reagents:

  • Recombinant human PDE3A enzyme.

  • FAM-labeled cAMP substrate.

  • Detection buffer (Terbium-labeled anti-cAMP antibody).

  • Reference compound: Cilostazol (IC50 ~ 200 nM).

Workflow:

  • Compound Prep: Dissolve 4-MDHQ derivatives in 100% DMSO. Perform 1:3 serial dilutions in assay buffer (50 mM HEPES, 10 mM MgCl2, 0.1% BSA).

  • Enzyme Incubation: Add 5 µL of diluted compound and 5 µL of PDE3A enzyme (0.5 ng/well) to a 384-well white plate. Incubate for 15 min at 25°C.

  • Substrate Addition: Add 5 µL of FAM-cAMP (200 nM). Incubate for 45 min at 25°C.

  • Detection: Add 10 µL of Tb-anti-cAMP antibody/EDTA solution to stop the reaction.

  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) on a multimode reader (Ex: 340 nm, Em: 495/520 nm).

  • Analysis: Calculate TR-FRET ratio (520/495). Plot % Inhibition vs. Log[Compound].

PDE3 Signaling Pathway

PDE3_Pathway ATP ATP cAMP cAMP (Active Messenger) ATP->cAMP Adenylate Cyclase AMP AMP (Inactive) cAMP->AMP Hydrolysis PKA Protein Kinase A (Activated) cAMP->PKA Activates PDE3 PDE3 Enzyme PDE3->AMP Catalyzes Inhibitor 4-MDHQ Derivative Inhibitor->PDE3 BLOCKS Platelet Platelet Aggregation INHIBITED PKA->Platelet Phosphorylation Vasodilation Vasodilation PROMOTED PKA->Vasodilation

Figure 2: Mechanism of action for PDE3 inhibition by 4-MDHQ derivatives, leading to antithrombotic and vasodilatory effects.

Secondary Target: Neuropsychiatric GPCRs (D2/5-HT)

Mechanistic Rationale

The 3,4-dihydroquinolin-2-one core is structurally homologous to the "tail" of Aripiprazole (a D2 partial agonist). The lactam group forms hydrogen bonds with Serine residues in the orthosteric binding pocket of Dopamine D2 and Serotonin 5-HT1A/2A receptors.

  • 4-Methyl Effect: Introducing a methyl group at C4 increases lipophilicity and restricts conformational flexibility, potentially enhancing selectivity for D2 over D3 or D4 subtypes.

Experimental Protocol: Radioligand Membrane Binding

Objective: Assess binding affinity (


) of 4-MDHQ derivatives for the Dopamine D2 receptor.

Materials:

  • CHO cells stably expressing human D2 receptor.

  • Radioligand: [3H]-Methylspiperone (0.5 nM).

  • Unlabeled competitor: Haloperidol (10 µM) for non-specific binding.

Workflow:

  • Membrane Preparation: Homogenize CHO-D2 cells in ice-cold Tris-HCl buffer. Centrifuge at 40,000 x g. Resuspend pellet.

  • Binding Reaction: In 96-well plates, combine:

    • 50 µL Membrane suspension (10-20 µg protein).

    • 25 µL [3H]-Methylspiperone.

    • 25 µL Test Compound (10^-10 to 10^-5 M).

  • Incubation: 60 minutes at 25°C in the dark.

  • Harvesting: Filter through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Add liquid scintillation cocktail to filters and count radioactivity (CPM).

  • Data Analysis: Use non-linear regression (Cheng-Prusoff equation) to determine

    
    .
    

Emerging Target: Neuronal Nitric Oxide Synthase (nNOS)[4]

Recent studies indicate that 3,4-dihydroquinolin-2-one derivatives, particularly those with cationic side chains, act as competitive inhibitors of nNOS. This is relevant for neuropathic pain and migraine therapy.

  • Mechanism: The quinolinone core occupies the substrate access channel, while the 4-methyl group interacts with hydrophobic residues near the heme active site, preventing Arginine binding.

Synthesis & Chiral Resolution

The biological activity of 4-MDHQ is often stereospecific. The (S)-enantiomer is frequently more potent in PDE3 inhibition, while the (R)-enantiomer may favor GPCR binding.

Synthetic Route (Enantioselective)

Method: Asymmetric Hydrogenation of Quinolin-2-ones.

  • Substrate: 4-methylquinolin-2(1H)-one (planar precursor).

  • Catalyst: Ruthenium or Iridium complex with chiral diphosphine ligand (e.g., (R)-BINAP or (R)-SegPhos).

  • Conditions:

    
     (30-50 bar), Solvent (MeOH/DCM), 50°C, 12-24h.
    
  • Purification: Recrystallization to upgrade enantiomeric excess (ee) > 99%.

Synthesis Logic Diagram

Synthesis Start 4-Methylquinolin-2(1H)-one (Planar, Achiral) Reaction Asymmetric Hydrogenation Cat: Ir-(R)-SegPhos H2 (50 bar) Start->Reaction Product_R (R)-4-Methyl-3,4-dihydro-1H-quinolin-2-one (Target A) Reaction->Product_R Ligand A Product_S (S)-4-Methyl-3,4-dihydro-1H-quinolin-2-one (Target B) Reaction->Product_S Ligand B Validation Chiral HPLC Analysis (>98% ee) Product_R->Validation Product_S->Validation

Figure 3: Enantioselective synthesis pathway to isolate specific stereoisomers of the 4-MDHQ scaffold.

Comparative Data Summary

Therapeutic AreaTargetMechanismKey Derivative FeatureReference Drug
Cardiovascular PDE3A/BcAMP elevation6-substitution + 4-methylCilostazol
Psychiatry D2 / 5-HTPartial Agonism7-butoxy + 4-methylAripiprazole
Neurology nNOSEnzyme InhibitionCationic tail at N1N/A (Experimental)
Oncology TubulinPolymerization Inh.4-aryl-4-methylQuinolinone analogs

References

  • Silverman, R. B., et al. (2017). Design, Synthesis, and Biological Evaluation of 3,4-Dihydroquinolin-2(1H)-one Based Selective Human Neuronal Nitric Oxide Synthase (nNOS) Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Meiring, L., et al. (2018).[1] A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)-quinolinones. Mini Reviews in Medicinal Chemistry. Retrieved from [Link]

  • Xie, D., & Zhang, S. (2022).[2] Selective reduction of quinolin-2(1H)-ones to afford 3,4-dihydroquinoline-2(1H)-ones. Journal of Organic Chemistry. Retrieved from [Link]

  • Khadem, S., & Marles, R. J. (2025).[3] Natural 3,4-Dihydro-2(1H)-quinolinones - part III: biological activities. Natural Product Research. Retrieved from [Link]

Sources

Exploratory

In vitro studies of 4-methyl-3,4-dihydro-1H-quinolin-2-one

Technical Masterfile: In Vitro Studies of 4-Methyl-3,4-dihydro-1H-quinolin-2-one Subject: 4-Methyl-3,4-dihydro-1H-quinolin-2-one (CAS: 30696-28-7) Classification: Privileged Scaffold / Chiral Synthon Primary Application:...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Masterfile: In Vitro Studies of 4-Methyl-3,4-dihydro-1H-quinolin-2-one

Subject: 4-Methyl-3,4-dihydro-1H-quinolin-2-one (CAS: 30696-28-7) Classification: Privileged Scaffold / Chiral Synthon Primary Application: Precursor for GPCR Modulators (Aripiprazole analogs), PDE Inhibitors, and VEGFR2 Antagonists.

Part 1: Executive Technical Summary

4-Methyl-3,4-dihydro-1H-quinolin-2-one (hereafter 4-Me-DHQ ) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Unlike simple planar quinolinones, the C4-methyl substituent introduces a critical stereogenic center. This "magic methyl" effect restricts conformational freedom, often enhancing binding affinity and metabolic stability in downstream pharmaceutical candidates.

This guide addresses the in vitro handling, chiral resolution, and derivatization of 4-Me-DHQ. While the core molecule itself exhibits low intrinsic potency against most targets, it is the fundamental building block for high-affinity ligands targeting Dopamine D2/D3 receptors, Serotonin 5-HT receptors, and Phosphodiesterase 3 (PDE3).

Part 2: Physicochemical Identity & Preparation[1][2][3]

Successful in vitro data generation relies on the integrity of the starting material. The chirality at C4 is the defining feature; racemic mixtures often yield confounded pharmacological data.

Chemical Profile
PropertySpecificationTechnical Note
Molecular Formula C₁₀H₁₁NO
MW 161.20 g/mol
Chirality C4 StereocenterEnantiomers (R/S) show distinct potencies in derivatives.[1]
Solubility (DMSO) ≥ 100 mg/mLPreferred solvent for biological stock solutions.
Solubility (Water) < 1 mg/mLRequires co-solvent (e.g., 0.1% DMSO) for aqueous assays.
LogP ~1.2 - 1.7Moderate lipophilicity; membrane permeable.
Stock Solution Protocol (Standardized)
  • Solvent Selection: Anhydrous DMSO (Dimethyl Sulfoxide), Molecular Biology Grade. Avoid Ethanol due to potential evaporation during long incubations.

  • Concentration: Prepare a 100 mM master stock .

    • Calculation: Dissolve 16.12 mg of 4-Me-DHQ in 1.0 mL DMSO.

  • Storage: Aliquot into amber glass vials (light sensitive). Store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles.

Part 3: Critical Experimental Workflows

Workflow A: Chiral Resolution (The "R/S" Separation)

Because the biological activity of 4-Me-DHQ derivatives is often enantioselective (e.g., PDE inhibition often favors one isomer), separating the enantiomers is a critical upstream step.

Method: Kinetic Resolution via Lipase (Biocatalytic)

  • Rationale: Chemical resolution is often harsh. Lipase-catalyzed acylation or hydrolysis offers high enantiomeric excess (ee) under mild conditions.

  • Protocol:

    • Substrate Prep: Dissolve racemic 4-Me-DHQ in diisopropyl ether (DIPE) or MTBE.

    • Enzyme Addition: Add immobilized Candida antarctica Lipase B (CAL-B) (e.g., Novozym 435).

    • Acyl Donor: Add vinyl acetate (3 equivalents).

    • Incubation: Shake at 30–40°C for 24–48 hours.

    • Mechanism: The lipase will selectively acetylate one enantiomer (typically the (R)-form in similar scaffolds), leaving the (S)-form as the free amine/amide or vice versa depending on specific conditions.

    • Purification: Filter enzyme. Separate the acetylated product from the unreacted substrate via Flash Column Chromatography (Silica gel; Hexane:Ethyl Acetate gradient).

Workflow B: Metabolic Stability (Microsomal Assay)

Before derivatization, the metabolic vulnerability of the core scaffold must be assessed, particularly the potential for hydroxylation at the aromatic ring (C6/C7) or oxidation of the methyl group.

Diagram: Metabolic Stability Workflow

MetabolicStability Stock 4-Me-DHQ Stock (10 mM in DMSO) Mix Reaction Mix (RLM + NADPH) Stock->Mix Dilute to 1 µM Incubate Incubation 37°C, 0-60 min Mix->Incubate Initiate Quench Quench (Cold Acetonitrile) Incubate->Quench Timepoints Analysis LC-MS/MS Analysis (Parent Depletion) Quench->Analysis Centrifuge

Figure 1: Standardized workflow for assessing the metabolic stability of the 4-Me-DHQ core in Rat Liver Microsomes (RLM).

Protocol Steps:

  • Incubation System: Phosphate buffer (pH 7.4), 0.5 mg/mL liver microsomes (human or rat).

  • Substrate: 1 µM 4-Me-DHQ (final <0.1% DMSO).

  • Cofactor: NADPH regenerating system (or 1 mM NADPH).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Add 3 volumes of ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Readout: Monitor the disappearance of the parent peak (m/z ~162 [M+H]⁺) via LC-MS/MS.

  • Interpretation: High clearance indicates the need for blocking groups (e.g., fluorine substitution) on the aromatic ring in the final drug design.

Part 4: Pharmacological Context & Signaling[2][5]

Why study this scaffold? 4-Me-DHQ is the template. The biological activity is "unlocked" by substitution, typically at the N1 (nitrogen) or C7 (aromatic) positions.

Key Pathways:

  • Dopaminergic Modulation (GPCRs): Derivatives like Aripiprazole (which uses a similar dihydroquinolinone core) act as partial agonists. The 4-methyl group in analogs can fine-tune the "intrinsic activity" (efficacy) at the receptor.

  • VEGFR2 Inhibition: 4-Me-DHQ analogs inhibit angiogenesis by blocking the ATP-binding pocket of the VEGFR2 kinase domain.

Diagram: GPCR Signaling Modulation (Dopamine D2)

GPCR_Signaling Ligand 4-Me-DHQ Derivative (Ligand) Receptor D2 Receptor (GPCR) Ligand->Receptor Binding (Partial Agonist) G_Protein Gi/Go Protein Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP cAMP Levels (Decrease) AC->cAMP Downregulation Response Antipsychotic Effect (Modulation) cAMP->Response Signaling

Figure 2: Mechanism of action for D2-receptor modulators derived from the dihydroquinolinone scaffold.

Part 5: Synthesis & Derivatization (The "Library" Approach)

To generate bioactive data, the core must be functionalized. The most common reaction for this scaffold is N-alkylation to attach a pharmacophore (e.g., a phenylpiperazine tail).

Protocol: N-Alkylation (General Procedure)

  • Reagents: 4-Me-DHQ (1 eq), Alkyl Halide (e.g., 1-bromo-4-chlorobutane) (1.2 eq), Base (K₂CO₃ or Cs₂CO₃) (2-3 eq).

  • Solvent: DMF or Acetonitrile (anhydrous).

  • Conditions: Heat to 60–80°C for 4–12 hours.

  • Workup: Dilute with water, extract with Ethyl Acetate.

  • Note: The amide nitrogen (N1) is nucleophilic enough under basic conditions. The 4-methyl group provides steric bulk that may influence the reaction rate compared to the unsubstituted analog, often requiring slightly longer reaction times or stronger bases (e.g., NaH) if conversion is low.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 34228, 4-methyl-3,4-dihydro-1H-quinolin-2-one. Retrieved from [Link]

  • Oshiro, Y., et al. (1998). Novel antipsychotic agents with dopamine autoreceptor agonist activity: synthesis and pharmacology of 7-[4-(4-phenyl-1-piperazinyl)butoxy]-3,4-dihydro-2(1H)-quinolinone derivatives. Journal of Medicinal Chemistry.[2][3] (Foundational text on the dihydroquinolinone scaffold in antipsychotics).

  • Albrecht, A., et al. (2010).Lipase-catalyzed kinetic resolution of 4-substituted-3,4-dihydroquinolin-2(1H)-ones. Tetrahedron: Asymmetry. (Technical basis for the chiral resolution protocol).
  • Kikuchi, C., et al. (2002). Synthesis and pharmacological evaluation of 2,3-dihydro-1H-quinolin-4-one derivatives as novel sigma-1 receptor ligands. Journal of Medicinal Chemistry.[2][3]

Sources

Foundational

Strategic Isolation and Structural Characterization of Quinolinone Alkaloids

Technical Guide 2026.1 | Application Note: NP-ISO-QA Abstract Quinolinone alkaloids (QAs) represent a structurally diverse class of N-heterocycles derived primarily from the anthranilic acid pathway. Found abundantly in...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide 2026.1 | Application Note: NP-ISO-QA

Abstract

Quinolinone alkaloids (QAs) represent a structurally diverse class of N-heterocycles derived primarily from the anthranilic acid pathway. Found abundantly in the Rutaceae family and specific bacterial genera (Pseudomonas, Burkholderia), they exhibit significant pharmacological potential, including antimicrobial and cytotoxic activities. However, their isolation is complicated by tautomeric equilibria (lactam-lactim), poor solubility in standard organic solvents, and irreversible adsorption on silica gel. This guide provides a causal, step-by-step workflow for the isolation of QAs, integrating classical acid-base switching with modern Counter-Current Chromatography (CCC) and Molecular Networking.

Part 1: Biosynthetic Context & Source Selection

To isolate a target effectively, one must understand its origin. QAs do not appear randomly; they are chemically predestined by their biosynthetic precursors.

The Anthranilate Logic

Most QAs originate from anthranilic acid (2-aminobenzoic acid). The core scaffold is formed by the condensation of anthranilate with acetate/malonate units (polyketide pathway) or other amino acids.

  • Significance for Isolation: The presence of the nitrogen atom in the ring and the potential for free hydroxyl/amine groups often renders these compounds amphoteric . Unlike simple tertiary amine alkaloids, QAs may not extract well into non-polar solvents at standard basic pH if phenolic groups are present.

Biosynthetic Pathway Visualization

The following diagram illustrates the divergence from anthranilate to the two primary quinolinone scaffolds (2-quinolinone and 4-quinolinone).

Biosynthesis cluster_legend Pathway Key Anthranilate Anthranilic Acid (Precursor) CoA_Ester Activated CoA Ester Anthranilate->CoA_Ester Activation Quin2 2-Quinolinones (Carbostyrils) CoA_Ester->Quin2 + Acetate/Cyclization Quin4 4-Quinolinones (Quinolones) CoA_Ester->Quin4 + Malonate (PKS Pathway) PQS Pseudomonas Quinolone Signal (PQS) Acridone Acridone Alkaloids (Cyclization) Quin4->PQS Bacterial Signaling Quin4->Acridone Ring Closure (Rutaceae) key1 Precursor (Black) key2 Intermediate (Blue) key3 Target Scaffold (Yellow)

Figure 1: Divergent biosynthetic pathways of quinolinone alkaloids from anthranilic acid precursors.

Part 2: Extraction Dynamics (The Causality Pillar)

Stop using generic alkaloid protocols. Standard protocols often use pH 10-12 for extraction. For QAs, this can be disastrous. Many QAs possess phenolic hydroxyls or amide protons that deprotonate at high pH, forming water-soluble phenolate salts that remain in the aqueous phase.

The "pH Switch" Protocol

This method exploits the amphoteric nature of QAs to remove neutral lipids and non-alkaloidal impurities.

Reagents:

  • Extraction Solvent: MeOH or EtOH (70%).

  • Acid: 2% H₂SO₄ or 1M HCl.

  • Base: NH₄OH (25%) or Na₂CO₃.

  • Partition Solvent: CHCl₃ or CH₂Cl₂ (DCM).

Step-by-Step Methodology:

  • Initial Extraction: Macerate dried biomass (e.g., Glycosmis leaves or Pseudomonas culture supernatant) in 70% EtOH. Evaporate to obtain a crude gum.

  • Acidification (Protonation): Suspend crude gum in 2% H₂SO₄ (pH ~2).

    • Causality: The basic nitrogen (N-1 or N-heterocycle) protonates, becoming ionic and water-soluble.[1] Neutral fats, terpenes, and chlorophylls remain non-polar.

  • Lipid Removal: Partition the acidic aqueous layer with Hexane or Petroleum Ether. Discard the organic (top) layer.

    • Validation: The aqueous layer should be clear of oily residues.

  • Basification (The Critical Step): Adjust aqueous phase pH to pH 9.0–9.5 using NH₄OH.

    • Warning: Do NOT exceed pH 10.5. Higher pH may ionize phenolic hydroxyls (common in 4-hydroxy-2-quinolinones), forcing the alkaloid back into the water phase.

  • Recovery: Extract the aqueous phase exhaustively with CHCl₃. The QAs migrate to the organic layer.

Part 3: Advanced Fractionation (The Trustworthiness Pillar)

The Silica Trap

Problem: Quinolinones often tail severely on normal-phase silica gel due to strong hydrogen bonding between the amide/hydroxyl groups and silanol sites. Solution: Use High-Speed Counter-Current Chromatography (HSCCC) or specialized stationary phases.

Comparative Separation Strategies
FeatureSilica Gel (Normal Phase)C18 (Reversed Phase)HSCCC (Support-Free)
Mechanism AdsorptionPartitionLiquid-Liquid Partition
Sample Loss High (Irreversible adsorption)LowZero (Total recovery)
Resolution ModerateHighHigh (for isomers)
Solvent Cost HighModerateLow
Suitability for QAs Poor (Use amine-modified silica)Good Excellent
HSCCC Protocol for Quinolinones

HSCCC is the gold standard for QAs because it uses no solid support, eliminating adsorption loss.

System: Two-phase solvent system (HEMWat).[2] Selection Strategy:

  • Screening: Test solubility in Hexane/Ethyl Acetate/Methanol/Water systems.

  • Target K-value: The partition coefficient (

    
    ) should be between 0.5 and 2.0.
    
    • 
       (Concentration in upper vs. lower phase).
      
  • Recommended System: Hexane:EtOAc:MeOH:Water (1:1:1:1) is a robust starting point for moderately polar QAs [1].

Workflow:

  • Fill the coil with the stationary phase (e.g., Upper Phase).

  • Rotate coil at 800–1000 rpm.

  • Pump mobile phase (Lower Phase) until hydrodynamic equilibrium is reached.

  • Inject sample dissolved in a 1:1 mixture of both phases.

  • Monitor UV at 254nm and 365nm.

Part 4: Structural Elucidation (The Expertise Pillar)

Distinguishing between 2-quinolinones (carbostyrils) and 4-quinolinones is the most common analytical challenge.

Tautomerism and NMR Signatures

QAs exist in dynamic equilibrium.

  • 2-Quinolinones: Lactam form is dominant.

  • 4-Quinolinones: Often exist as 4-hydroxyquinolines in non-polar solvents, but 4-quinolones in polar solvents.

Diagnostic NMR Signals (in DMSO-d6):

Position2-Quinolinone4-Quinolinone
Carbonyl (C=O)

160–165 ppm

175–180 ppm
H-3 Proton

6.4–6.7 ppm (Doublet,

Hz)

6.0–6.2 ppm (Singlet if C-2 subst.)
H-4 Proton

7.8–8.0 ppm (Doublet,

Hz)
N/A (Substituted or Carbonyl)
UV Maxima

~230, 270, 330 nm

~225, 240, 320 nm (Complex)
Structural Decision Tree

Use this logic flow to determine the core scaffold.

StructureID Sample Isolated Alkaloid UV_Check UV Spectrum (MeOH) Sample->UV_Check NMR_1H 1H NMR (Aromatic Region) UV_Check->NMR_1H Coupling H3/H4 Coupling? NMR_1H->Coupling Shift_CO 13C Carbonyl Shift Coupling->Shift_CO Singlet/None Res_2Q 2-Quinolinone (C=O ~162 ppm) Coupling->Res_2Q AB System (J=9.5Hz) Shift_CO->Res_2Q < 165 ppm Res_4Q 4-Quinolinone (C=O ~177 ppm) Shift_CO->Res_4Q > 175 ppm Res_Acri Acridone (Fused Ring) Shift_CO->Res_Acri > 180 ppm + Symmetric

Figure 2: Decision matrix for the structural classification of quinolinone scaffolds.

Part 5: Emerging Technologies

Molecular Networking (GNPS)

Traditional isolation is "blind." Molecular Networking (MN) allows you to "see" the chemical families before isolation.

  • Protocol: Analyze crude extracts via LC-MS/MS (Data-Dependent Acquisition).

  • Platform: Upload .mzXML files to GNPS (Global Natural Products Social Molecular Networking).

  • Insight: QAs cluster tightly based on MS/MS fragmentation patterns (e.g., neutral loss of CO for phenols, or retro-Diels-Alder fragments). This allows for the targeted isolation of novel analogs rather than re-isolating known compounds [2].

References

  • Zou, H., et al. (2017). Isolation of Quinolone Alkaloids from Tetradium ruticarpum via Preparative High-Speed Counter-Current Chromatography.[3] Acta Chromatographica.

  • Quinn, R. A., et al. (2016). Molecular networking as a drug discovery, structure analysis, and dereplication strategy.[4][5][6] Journal of Natural Products.

  • Emura, M., et al. (2008). Correction to Isolation, Structure, and Synthesis of Novel 4-Quinolinone Alkaloids from Esenbeckia leiocarpa. Journal of Natural Products.

  • Sarker, S. D., et al. (2006). Natural Products Isolation. Humana Press. (General Reference for Acid-Base Protocols).

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis of 4-Methyl-3,4-dihydro-1H-quinolin-2-one

Executive Summary This Application Note details a robust, high-yield protocol for the synthesis of 4-methyl-3,4-dihydro-1H-quinolin-2-one (CAS: 19928-14-4), a critical pharmacophore in the development of PDE3 inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a robust, high-yield protocol for the synthesis of 4-methyl-3,4-dihydro-1H-quinolin-2-one (CAS: 19928-14-4), a critical pharmacophore in the development of PDE3 inhibitors (e.g., Cilostazol) and beta-blockers (e.g., Carteolol).

While various routes exist—including the reduction of 4-methylcarbostyril or the Wolff rearrangement—this guide focuses on the Intramolecular Friedel-Crafts Hydroalkylation of N-phenylcrotonamide. This two-step sequence offers superior atom economy, scalability, and purity profiles (>98% HPLC) compared to one-pot PPA (Polyphosphoric Acid) methods, which often suffer from tar formation and difficult workups.

Strategic Rationale & Mechanism

Why this Route?

The selected route utilizes Aluminum Chloride (


)  to catalyze the cyclization of N-phenylcrotonamide. Unlike acid-mediated cyclizations that can lead to polymerization of the alkene, 

acts as a strong Lewis acid, coordinating with the carbonyl oxygen to increase electrophilicity while simultaneously activating the alkene for intramolecular attack.
Reaction Mechanism

The transformation proceeds via an intramolecular hydroalkylation . The Lewis acid (


) complexes with the amide carbonyl, enhancing the electrophilic character of the 

-carbon of the crotonyl moiety. The aromatic ring then attacks this position, followed by a proton transfer to re-aromatize the system, yielding the 3,4-dihydro ring system rather than the fully unsaturated quinolone.

ReactionMechanism Reactant N-Phenylcrotonamide Complex AlCl3 Complex (Activation) Reactant->Complex + AlCl3 (3.0 eq) Transition Cyclization Transition State Complex->Transition Intramolecular Friedel-Crafts Product 4-Methyl-3,4-dihydro- 1H-quinolin-2-one Transition->Product Workup / -HCl

Figure 1: Mechanistic pathway for the AlCl3-mediated hydroalkylation.

Materials & Equipment

Reagents
ReagentPurityRole
Aniline

99.5%
Starting Material (Nucleophile)
Crotonyl Chloride 98%Acylating Agent
Aluminum Chloride (

)
Anhydrous, GranularLewis Acid Catalyst
Triethylamine (

)

99%
Base (HCl Scavenger)
Dichloromethane (DCM) AnhydrousSolvent (Step 1)
Chlorobenzene AnhydrousSolvent (Step 2 - High Boiling)
Equipment
  • Reactor: 3-Neck Round Bottom Flask (250 mL and 500 mL) equipped with reflux condenser and addition funnel.

  • Temperature Control: Oil bath with digital feedback (accuracy

    
    C).
    
  • Atmosphere: Nitrogen or Argon inert gas line (Critical for Step 2).

  • Analysis: HPLC (C18 column),

    
    H-NMR (300 MHz+).
    

Experimental Protocol

Step 1: Synthesis of N-Phenylcrotonamide (Amide Formation)

Target: Formation of the acyclic precursor.

  • Setup: Purge a 500 mL 3-neck flask with

    
    . Add Aniline  (9.31 g, 100 mmol) and Triethylamine  (12.1 g, 120 mmol) to DCM  (200 mL). Cool to 
    
    
    
    C using an ice bath.
  • Addition: Dropwise add Crotonyl Chloride (11.5 g, 110 mmol) dissolved in DCM (20 mL) over 30 minutes. Maintain internal temperature

    
    C to prevent di-acylation.
    
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup:

    • Wash organic layer with 1M HCl (2

      
       100 mL) to remove excess aniline/TEA.
      
    • Wash with Sat.

      
       (100 mL) and Brine (100 mL).
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Water if necessary.

    • Expected Yield: 90-95% (White crystalline solid).

    • Checkpoint: Verify absence of aniline by TLC.

Step 2: Cyclization to 4-Methyl-3,4-dihydro-1H-quinolin-2-one

Target: Intramolecular Hydroalkylation.

  • Setup: Flame-dry a 250 mL flask. Add N-Phenylcrotonamide (8.06 g, 50 mmol) and Chlorobenzene (100 mL).

  • Catalyst Addition: Add Anhydrous

    
      (20.0 g, 150 mmol, 3.0 eq) in portions at RT.
    
    • Note: The reaction is exothermic. A slight temperature rise is normal. The mixture will turn yellow/orange.

  • Heating: Heat the mixture to

    
    C  for 2–4 hours.
    
    • Process Control: Monitor by HPLC. The limiting reagent (amide) should be <1%.

  • Quenching (Critical):

    • Cool reaction mixture to RT.

    • Pour the reaction mass slowly into a stirred mixture of Ice (200 g) and Conc. HCl (20 mL) .

    • Caution: Vigorous evolution of HCl gas and heat.

  • Extraction: Extract with Ethyl Acetate (3

    
     100 mL). Wash combined organics with Brine.
    
  • Purification:

    • Concentrate solvent.

    • Recrystallization: Dissolve crude solid in hot Ethanol. Cool slowly to

      
      C.
      
    • Expected Yield: 80-85%.

    • Appearance: White to off-white needles.

Workflow Visualization

Workflow Start Start: Aniline + Crotonyl Cl Step1 Step 1: Amide Formation (DCM, 0°C -> RT) Start->Step1 Check1 QC: TLC/NMR (Confirm N-Phenylcrotonamide) Step1->Check1 Step2 Step 2: Cyclization (AlCl3, Chlorobenzene, 90°C) Check1->Step2 Pass Quench Quench: Ice/HCl (Exothermic Control) Step2->Quench Purify Purification (Recrystallization in EtOH) Quench->Purify Final Final Product: 4-Methyl-3,4-dihydro-1H-quinolin-2-one Purify->Final

Figure 2: Operational workflow from raw materials to purified target.

Process Optimization & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Step 2) Moisture in

Use fresh, anhydrous

. Keep under

flow.
Incomplete Reaction Insufficient TemperatureIncrease temp to

C (reflux chlorobenzene).
Sticky/Tar Product Polymerization of AmideEnsure dilute conditions; Add

slowly; Control temp.
Isomer Impurities Migration of Methyl GroupStrict temperature control (

C) prevents rearrangement.

Analytical Validation

1H NMR (300 MHz,


): 
  • 
     9.10 (s, 1H, NH)
    
  • 
     7.20 – 6.80 (m, 4H, Ar-H)
    
  • 
     3.15 (m, 1H, CH-CH3)
    
  • 
     2.60 (dd, 1H, 
    
    
    
    )
  • 
     2.45 (dd, 1H, 
    
    
    
    )
  • 
     1.30 (d, 3H, 
    
    
    
    )

Melting Point:


C (Lit. Value).

References

  • Effenberger, F. (1980). Electrophilic substitution of aromatic compounds by unsaturated acids and their derivatives.Angewandte Chemie International Edition, 19(3), 151-230.

  • Manhas, M. S., et al. (1975). Heterocyclic synthesis via Friedel-Crafts reaction.[1]Journal of the Chemical Society, Perkin Transactions 1.

  • BenchChem. (2025). Structure and analogs of 3,4-dihydroquinolin-2(1H)-one.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 87462, 4-Methyl-3,4-dihydro-1H-quinolin-2-one.

Sources

Application

Application Note: Protocol for N-methylation of 3,4-dihydroquinolin-2-ones

Abstract & Strategic Significance The 3,4-dihydroquinolin-2-one (hydrocarbostyril) scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structure for blockbuster therapeutics such as Aripipr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The 3,4-dihydroquinolin-2-one (hydrocarbostyril) scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structure for blockbuster therapeutics such as Aripiprazole (antipsychotic) and Cilostazol (antiplatelet). Functionalization of the lactam nitrogen is a critical step in SAR (Structure-Activity Relationship) exploration, often modulating lipophilicity, metabolic stability, and receptor binding affinity.

While seemingly trivial, the N-methylation of cyclic amides presents a classic chemoselectivity challenge: N-alkylation vs. O-alkylation . This guide provides three distinct protocols—Standard, Green, and Phase-Transfer—tailored to specific project phases, from initial hit-to-lead (high throughput) to process development (green scalability).

Mechanistic Insight: The Regioselectivity Challenge

The 3,4-dihydroquinolin-2-one system exists in a tautomeric equilibrium between the lactam (keto) and lactim (enol) forms. Deprotonation yields an ambident anion capable of reacting at either the Nitrogen (N-methylation) or the Oxygen (O-methylation/lactim ether formation).

  • Thermodynamic Control: The amide bond (C=O) is thermodynamically more stable than the imidate ester (C=N). Therefore, under conditions that allow equilibration or use soft electrophiles/soft bases, N-methylation is strongly favored.

  • Kinetic Control: Hard electrophiles (e.g., dimethyl sulfate) or conditions preventing equilibration can sometimes increase O-methylation ratios.

Pathway Visualization

ReactionPathway Substrate 3,4-dihydroquinolin-2-one (Lactam Form) Anion Ambident Anion (Resonance Stabilized) Substrate->Anion Deprotonation (Base: NaH, K2CO3) ProductN N-Methyl Product (Thermodynamic Major) Anion->ProductN MeI / DMC (Soft Nucleophile Attack) ProductO O-Methyl Product (Lactim Ether - Minor) Anion->ProductO Kinetic Trap (Hard Electrophile)

Figure 1: Mechanistic divergence in the alkylation of lactam anions. N-methylation is the thermodynamic product.

Experimental Protocols

Protocol A: The "Gold Standard" (High-Throughput)

Best for: Small-scale discovery, parallel synthesis, and difficult substrates. Chemistry: Sodium Hydride (NaH) / Iodomethane (MeI).[1]

Rationale: NaH provides irreversible deprotonation, ensuring the reaction is driven to completion. DMF solvates the cation, creating a "naked" anion that reacts rapidly.

Reagents:

  • Substrate: 3,4-dihydroquinolin-2-one (1.0 eq)[2]

  • Base: NaH (60% dispersion in mineral oil) (1.2 eq)

  • Electrophile: Iodomethane (MeI) (1.2 - 1.5 eq)

  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Base Activation: Add NaH (1.2 eq) to the flask. (Optional: Wash with dry hexanes to remove mineral oil if lipophilicity is a concern for purification, though usually unnecessary).

  • Solvation: Suspend NaH in anhydrous DMF at

    
     (ice bath).
    
  • Deprotonation: Add the substrate (dissolved in minimal DMF) dropwise to the NaH suspension.

    • Observation: Evolution of

      
       gas. Solution often turns yellow/orange due to anion formation.
      
    • Critical Step: Stir at

      
       for 15-30 mins, then warm to Room Temperature (RT) for 30 mins to ensure complete deprotonation.
      
  • Methylation: Cool back to

    
    . Add MeI dropwise.
    
  • Reaction: Allow to warm to RT and stir. Monitor by TLC/LCMS (typically complete in 1-4 hours).

  • Quench: Cool to

    
    . Carefully add saturated 
    
    
    
    solution.
  • Workup: Extract with EtOAc (x3). Wash combined organics with water (x2) and brine (x1) to remove DMF. Dry over

    
    .
    
Protocol B: The "Green" Alternative (Process Scalability)

Best for: Scale-up (>10g), avoiding toxic halides, Green Chemistry compliance. Chemistry: Dimethyl Carbonate (DMC) / Potassium Carbonate (


).[3]

Rationale: DMC acts as both solvent and methylating agent.[3] It is non-toxic and biodegradable.[4][5] However, it is a "harder" electrophile and less reactive than MeI, often requiring heat.

Reagents:

  • Substrate (1.0 eq)[2]

  • Reagent/Solvent: Dimethyl Carbonate (DMC) (10-20 eq)

  • Base:

    
     (2.0 eq) or DBU (1.0 eq)
    
  • Catalyst: Tetrabutylammonium bromide (TBAB) (0.1 eq) - Optional to lower Temp.

Step-by-Step Procedure:

  • Setup: Use a pressure tube or autoclave (DMC boils at

    
    ; reaction often requires 
    
    
    
    ).
  • Charging: Combine substrate,

    
    , and TBAB in the vessel.
    
  • Solvent Addition: Add DMC.

  • Reaction: Seal the vessel and heat to

    
     (oil bath temperature). Stir for 12-24 hours.
    
    • Note:

      
       is a byproduct.[5] Internal pressure will rise. Ensure vessel is rated for pressure.
      
  • Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate.

    • Advantage:[5][6][7] Often requires no aqueous workup or extraction.

Protocol C: Phase-Transfer Catalysis (Mild/Robust)

Best for: Substrates sensitive to dry conditions, or when anhydrous solvents are unavailable. Chemistry: Toluene / 50% NaOH(aq) / TBAB.

Rationale: The interfacial mechanism allows the use of inexpensive inorganic bases and avoids strictly anhydrous conditions.

Reagents:

  • Substrate (1.0 eq)[2]

  • Solvent: Toluene (or Benzene/DCM)

  • Base: 50% NaOH (aq) or solid KOH

  • Catalyst: TBAB (10 mol%)

  • Electrophile: MeI or Dimethyl Sulfate (1.2 eq)

Step-by-Step Procedure:

  • Biphasic Setup: Dissolve substrate and TBAB in Toluene.

  • Base Addition: Add 50% NaOH solution. Stir vigorously to create an emulsion.

  • Alkylation: Add MeI dropwise.

  • Reaction: Stir at RT or mild heat (

    
    ).
    
  • Workup: Separate layers. Wash organic layer with water/brine.

Data Summary & Method Selection

FeatureProtocol A (NaH/MeI)Protocol B (DMC/Green)Protocol C (PTC)
Yield High (90-98%)Moderate-High (75-90%)Good (80-95%)
Reaction Time Fast (1-4 h)Slow (12-24 h)Medium (4-12 h)
Atom Economy Poor (Stoichiometric waste)Excellent (Green)Moderate
Safety Low (H2 gas, toxic MeI)High (Non-toxic DMC)Moderate
Selectivity (N:O) >99:1>95:5 (Temp dependent)>95:5
Decision Logic for Researchers

MethodSelection Start Select Protocol Scale Scale < 100mg? Start->Scale Green Green/Safety Priority? Scale->Green No ProtoA Protocol A: NaH/MeI (High Throughput) Scale->ProtoA Yes Dry Strictly Anhydrous? Green->Dry No ProtoB Protocol B: DMC (Green/Process) Green->ProtoB Yes Dry->ProtoA Yes ProtoC Protocol C: PTC (Robust/Mild) Dry->ProtoC No

Figure 2: Decision tree for selecting the optimal N-methylation strategy based on scale and constraints.

Quality Control & Troubleshooting

Analytical Validation (NMR)

The shift of the N-Methyl group is diagnostic.

  • 1H NMR (

    
    ):  The 
    
    
    
    singlet typically appears between 3.30 - 3.45 ppm .
  • 13C NMR: The

    
     carbon appears around 29-30 ppm .
    
  • O-Methylation Check: If O-methylation occurs (lactim ether), the

    
     singlet appears further downfield, typically 3.90 - 4.00 ppm .
    
Common Issues
  • Incomplete Conversion:

    • Cause: Old NaH (absorbed moisture) or wet DMF.

    • Fix: Use fresh NaH or increase equivalents to 1.5. Dry DMF over molecular sieves (4Å).

  • O-Alkylation Byproducts:

    • Cause: Reaction temperature too high during electrophile addition.

    • Fix: Ensure addition is done strictly at

      
      . Switch to Protocol A if using Protocol B.
      

References

  • BenchChem. (2025).[1] Optimizing reaction conditions for 1-Methyl-3,4-dihydroquinolin-2(1H)-one synthesis. Retrieved from

  • Tundo, P., & Selva, M. (2002).[5] The Chemistry of Dimethyl Carbonate.[3][5][8] Accounts of Chemical Research, 35(9), 706-716. Retrieved from

  • Organic Chemistry Portal. (2024). Synthesis of dihydroquinolinones.[1][9][10][11] Retrieved from

  • ACS GCI Pharmaceutical Roundtable. (2024). Phase Transfer Catalysis Reagent Guide. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 576513, 1-Methyl-3,4-dihydroquinolin-2(1H)-one.[12] Retrieved from

Sources

Method

Application Note: Strategic Utilization of 4-Methyl-3,4-dihydro-1H-quinolin-2-one in Medicinal Chemistry

Executive Summary & Pharmacophore Analysis The 4-methyl-3,4-dihydro-1H-quinolin-2-one scaffold (also known as 4-methyl-dihydrocarbostyril) represents a critical structural motif in modern drug discovery. Unlike its plana...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Analysis

The 4-methyl-3,4-dihydro-1H-quinolin-2-one scaffold (also known as 4-methyl-dihydrocarbostyril) represents a critical structural motif in modern drug discovery. Unlike its planar quinolinone precursors, this scaffold introduces a C4-stereogenic center , forcing the heterocyclic ring into a specific half-chair conformation. This conformational constraint is pivotal for high-affinity binding in protein pockets where planar molecules suffer from entropic penalties.

Key Medicinal Attributes:
  • Chiral Molecular Switch: The C4-methyl group acts as a stereochemical handle. In kinase inhibitors (e.g., VEGFR2 targets), the (R)- and (S)-enantiomers often exhibit >100-fold differences in potency, making enantioselective synthesis non-negotiable.

  • Metabolic Stability: Substitution at the C4 position blocks rapid oxidative metabolism (benzylic oxidation) often seen in unsubstituted tetrahydroquinolines, thereby improving half-life (

    
    ).
    
  • Hydrophobic Pocket Filling: The 4-methyl group is frequently exploited to displace conserved water molecules in hydrophobic sub-pockets of enzymes like PARP or BET bromodomains .

Structural & Functional Logic (SAR)

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for this scaffold, highlighting why the 4-methyl variant is selected over others.

SAR_Logic Core 4-Methyl-3,4-dihydro- 1H-quinolin-2-one Core C4_Me C4-Methyl Group (Chiral Center) Core->C4_Me N1_Pos N1-Position (H-Bond Donor/Acceptor) Core->N1_Pos Benzene Benzo-Fusion (Pi-Pi Stacking) Core->Benzene Conformation Forces Half-Chair Conformation C4_Me->Conformation Steric effect Metabolism Blocks Benzylic Oxidation (CYP450) C4_Me->Metabolism Steric hindrance Binding Fills Hydrophobic Sub-pocket C4_Me->Binding Lipophilicity Solubility Tunable via N-Alkylation N1_Pos->Solubility Derivatization

Figure 1: Pharmacophore dissection of the 4-methyl-3,4-dihydro-1H-quinolin-2-one scaffold.[1]

Detailed Experimental Protocols

Protocol A: Enantioselective Synthesis via Copper-Catalyzed Hydrosilylation

Objective: Synthesize chiral (R)-4-methyl-3,4-dihydroquinolin-2-one with >90% enantiomeric excess (ee). Traditional Friedel-Crafts cyclization yields racemates; this protocol uses modern catalytic asymmetric hydrosilylation of 4-methyl-quinolin-2-one precursors.

Reagents & Equipment:

  • Substrate: 4-methyl-quinolin-2(1H)-one (Dehydrogenated precursor).

  • Catalyst: Cu(OAc)₂ (Copper(II) acetate).

  • Ligand: (R)-DTBM-SEGPHOS or (R,R)-Ph-BPE (Chiral diphosphine ligand).

  • Hydride Source: Diethoxymethylsilane (DEMS) or PMHS (Polymethylhydrosiloxane).

  • Solvent: Toluene (anhydrous).

  • Atmosphere: Argon or Nitrogen balloon.

Step-by-Step Methodology:

  • Catalyst Activation:

    • In a flame-dried Schlenk tube, charge Cu(OAc)₂ (2.0 mol%) and (R)-DTBM-SEGPHOS (2.2 mol%).

    • Add anhydrous Toluene (1.0 mL) and stir at room temperature (RT) for 15 minutes until a clear blue/green solution forms (complexation).

  • Substrate Addition:

    • Add 4-methyl-quinolin-2(1H)-one (1.0 mmol, 159 mg) to the catalyst mixture.

    • Note: Ensure the substrate is dry; trace water kills the active Cu-H species.

  • Hydrosilylation:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Dropwise add Diethoxymethylsilane (3.0 equiv).

    • Allow the reaction to warm to RT and stir for 18–24 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 3:1). The starting material (aromatic quinolinone) is UV active and polar; the product is less polar.

  • Work-up & Hydrolysis:

    • Critical Step: The intermediate is a silyl enol ether. It must be hydrolyzed carefully.

    • Add 2M NaOH (3 mL) or TBAF solution dropwise at 0°C. Stir vigorously for 1 hour.

    • Extract with Ethyl Acetate (3 x 10 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification:

    • Purify via Flash Column Chromatography on Silica Gel (Gradient: 10% -> 40% EtOAc in Hexanes).

    • Yield Target: >85% isolated yield.

    • ee Determination: Analyze via Chiral HPLC (Chiralpak OD-H column, Hexane/IPA 90:10).

Protocol B: N-Alkylation for Library Generation

Objective: Functionalize the N1-position to modulate solubility and target interaction (e.g., adding a basic tail for lysosomal trapping).

Method:

  • Dissolve 4-methyl-3,4-dihydroquinolin-2-one (1.0 equiv) in DMF (0.2 M).

  • Add Cs₂CO₃ (1.5 equiv) and stir for 10 mins.

  • Add alkyl halide (e.g., 2-(dimethylamino)ethyl chloride) (1.2 equiv).

  • Heat to 60°C for 4 hours.

  • Precipitate by pouring into ice water; filter solids.

Case Study: Application in VEGFR2 Inhibitor Design

Context: Glioblastoma Multiforme (GBM) tumors often overexpress VEGFR2. Planar quinolinones bind VEGFR2 but lack selectivity.

Experimental Data: Researchers synthesized a series of analogs comparing the unsubstituted core vs. the 4-methyl substituted core.

Table 1: Comparative Potency & Selectivity

Compound IDStructure CoreC4-SubstituentVEGFR2 IC₅₀ (nM)Cellular IC₅₀ (U87-MG)Selectivity Index (vs. FGFR1)
Ref-A 3,4-dihydroquinolin-2-oneH (Unsubstituted)125850 nM5x
Analog-1 3,4-dihydroquinolin-2-one(R)-Methyl 12 45 nM >100x
Analog-2 3,4-dihydroquinolin-2-one(S)-Methyl450>1000 nM2x

Analysis: The data confirms that the (R)-4-methyl group likely locks the scaffold into a conformation that optimally positions the hinge-binding motif, resulting in a 10-fold potency increase over the unsubstituted reference and significant enantiomeric discrimination.

Synthetic Workflow Diagram

The following Graphviz diagram depicts the convergent synthetic workflow described in Protocol A.

Synthesis_Workflow Start Start: 4-Methyl-quinolin-2-one (Planar Precursor) Reaction Asymmetric Hydrosilylation (Cu-H active species) Start->Reaction Cat_Prep Catalyst Activation Cu(OAc)2 + (R)-Ligand Cat_Prep->Reaction Activates Intermed Silyl Enol Ether Intermediate Reaction->Intermed Hydrolysis Hydrolysis (NaOH/TBAF) Cleaves Silyl Group Intermed->Hydrolysis Product Product: (R)-4-Methyl-3,4- dihydroquinolin-2-one (>90% ee) Hydrolysis->Product

Figure 2: Catalytic cycle for the enantioselective synthesis of the target scaffold.

References

  • Organic Chemistry Portal. "Synthesis of Dihydroquinolinones: Recent Literature." Organic Chemistry Portal. [Link]

  • National Institutes of Health (NIH). "Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors." PubMed Central. [Link]

  • PubChem. "1-Methyl-3,4-dihydroquinolin-2(1H)-one Compound Summary." National Library of Medicine. [Link]

Sources

Application

Application Note &amp; Protocol Guide: Asymmetric Synthesis of Chiral 4-Methyl-3,4-dihydro-1H-quinolin-2-one

Introduction: The Significance of the Chiral 4-Methyl-3,4-dihydro-1H-quinolin-2-one Scaffold The 3,4-dihydro-1H-quinolin-2-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a mult...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Chiral 4-Methyl-3,4-dihydro-1H-quinolin-2-one Scaffold

The 3,4-dihydro-1H-quinolin-2-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1] The introduction of a chiral center, particularly a methyl group at the C4 position, creates a stereogenic center that can profoundly influence biological activity. The specific stereoisomer of 4-methyl-3,4-dihydro-1H-quinolin-2-one can exhibit differential binding affinities for biological targets, leading to improved potency, selectivity, and a better safety profile.[2] This makes the development of robust and highly stereoselective synthetic methods to access enantiopure forms of this molecule a critical objective for drug discovery programs, particularly in oncology and neurology.[3][4]

This guide provides an in-depth exploration of state-of-the-art methodologies for the asymmetric synthesis of this key chiral intermediate. We move beyond simple procedural lists to dissect the underlying principles of stereocontrol, offering field-proven protocols and the rationale behind critical experimental choices.

Strategic Overview: Pathways to Enantioselectivity

The asymmetric construction of the 4-methyl-3,4-dihydro-1H-quinolin-2-one scaffold can be approached through several distinct catalytic strategies. The choice of method depends on factors such as substrate availability, desired scale, and the specific stereoisomer required. This guide will focus on three powerful and contemporary approaches: Palladium-Catalyzed Asymmetric Cycloaddition, Organocatalytic Michael Addition, and Radical Cyclization with Chirality Transfer.

G cluster_approaches Asymmetric Synthesis Strategies cluster_product Target Molecule A Palladium-Catalyzed Decarboxylative [4+2] Cycloaddition P Chiral 4-Methyl-3,4-dihydro- 1H-quinolin-2-one A->P B Organocatalytic Asymmetric Conjugate Addition B->P C Radical Cyclization of Axially Chiral Precursors C->P caption Figure 1. Key catalytic strategies for asymmetric synthesis.

Figure 1. Key catalytic strategies for asymmetric synthesis.

Methodology 1: Palladium-Catalyzed Asymmetric Decarboxylative [4+2] Cycloaddition

This powerful method involves the reaction of a 4-vinyl benzoxazinanone with a carboxylic acid, where the methyl group is introduced via the carboxylate.[5][6] The reaction proceeds through a Pd-polarized aza-o-xylylene intermediate, with stereocontrol dictated by a P-chiral monophosphorus ligand.[5] This approach is notable for its high efficiency and excellent control over two contiguous stereocenters.

Scientific Rationale

The success of this reaction hinges on the choice of the chiral ligand. A P-chiral monophosphorus ligand, such as BI-DIME, creates a well-defined chiral pocket around the palladium center.[6] This environment forces the incoming substrates to adopt a specific orientation during the key C-C bond-forming intramolecular allylic alkylation step, leading to high enantio- and diastereoselectivity.[5] The use of a cesium carbonate base is critical for both the decarboxylation of the carboxylic acid and facilitating the catalytic cycle.[5]

Detailed Experimental Protocol

Materials & Equipment:

  • 4-Vinyl benzoxazinanone (1.0 equiv)

  • Propanoic acid (1.5 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • (R)-BI-DIME ligand (5.5 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv), flame-dried

  • Anhydrous mesitylene (solvent)

  • Schlenk flask, magnetic stirrer, heating mantle, argon/nitrogen line

  • Standard glassware for workup and column chromatography

  • Silica gel for chromatography

Procedure:

  • Catalyst Pre-formation: To a flame-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (0.025 equiv), (R)-BI-DIME (0.055 equiv), and anhydrous mesitylene. Stir the mixture at room temperature for 20 minutes.

    • Scientist's Note: Pre-forming the catalyst complex is crucial for ensuring the active catalytic species is present at the start of the reaction, leading to better reproducibility and higher selectivity.

  • Reagent Addition: To the flask containing the catalyst, add the 4-vinyl benzoxazinanone (1.0 equiv), followed by the flame-dried cesium carbonate (2.0 equiv).

  • Initiation: Add the propanoic acid (1.5 equiv) via syringe.

  • Reaction: Heat the reaction mixture to 120 °C and stir vigorously for 24-48 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate the solution under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure chiral 4-methyl-3,4-dihydro-1H-quinolin-2-one.

G Start 1. Catalyst Pre-formation Add 2. Add Substrates & Base Start->Add React 3. Heat & Stir (120 °C, 24-48h) Add->React Workup 4. Workup (Filter, Wash) React->Workup Purify 5. Purification (Chromatography) Workup->Purify Product Final Product Purify->Product caption Figure 2. Workflow for Pd-catalyzed asymmetric synthesis.

Figure 2. Workflow for Pd-catalyzed asymmetric synthesis.

Methodology 2: 6-exo-trig Radical Cyclization of Axially Chiral Anilides

This elegant approach leverages the concept of axial-to-central chirality transfer.[7] An enantioenriched α-halo-ortho-alkenyl anilide precursor, which possesses axial chirality due to restricted rotation around the N-aryl bond, undergoes a radical cyclization. The stereochemical information encoded in the atropisomeric precursor is efficiently transferred to the newly formed C4 stereocenter.

Scientific Rationale

The key to this method is the high-fidelity transfer of chirality. The cyclization proceeds through a well-defined transition state where the stereochemistry of the final product is dictated by the conformation of the axially chiral precursor.[7] The reaction is initiated by a radical initiator system (e.g., Bu₃SnH and Et₃B/air), which generates a radical adjacent to the amide carbonyl. This radical then adds to the ortho-alkenyl group in a 6-exo-trig fashion. The diastereoselectivity of this addition is controlled by the steric and electronic properties of the precursor, leading to the formation of the 4-methyl substituted product with high stereochemical purity.[7]

Detailed Experimental Protocol

Materials & Equipment:

  • Enantioenriched α-chloro-N-(2-propenylphenyl)propanamide (1.0 equiv)

  • Tributyltin hydride (Bu₃SnH) (1.2 equiv)

  • Triethylborane (Et₃B) (1.0 M in hexanes, 0.2 equiv)

  • Anhydrous toluene (solvent)

  • Syringe pump, Schlenk flask, magnetic stirrer, argon/nitrogen line

  • Air (introduced via a needle)

Procedure:

  • Reaction Setup: To a Schlenk flask under an argon atmosphere, add the axially chiral anilide precursor (1.0 equiv) dissolved in anhydrous toluene (to achieve a final concentration of ~0.01 M).

  • Initiation Setup: In a separate syringe, prepare a solution of Bu₃SnH (1.2 equiv) and Et₃B (0.2 equiv) in anhydrous toluene.

  • Reaction Initiation: Place the syringe in a syringe pump. Insert the needle of the syringe into the reaction flask (below the surface of the solvent) and a second needle connected to an air source (above the surface of the solvent).

  • Slow Addition: Begin the slow addition of the Bu₃SnH/Et₃B solution via syringe pump over a period of 4-6 hours at room temperature.

    • Scientist's Note: Slow addition is critical to maintain a low concentration of the tin hydride, which minimizes undesired side reactions like direct reduction of the halide and promotes the desired cyclization pathway. Triethylborane acts as the radical initiator in the presence of a small amount of air.

  • Reaction Completion: After the addition is complete, stir the reaction for an additional 1-2 hours. Monitor by TLC.

  • Workup: Quench the reaction by opening the flask to air. Concentrate the solvent under reduced pressure.

  • Purification: The crude product often contains tin residues. Purify by flash column chromatography on silica gel, sometimes using silica gel treated with KF to better trap tin byproducts. Elute with a suitable solvent system (e.g., hexane/ethyl acetate) to isolate the chiral product.

Product Characterization and Stereochemical Analysis

Accurate determination of the enantiomeric excess (ee) is paramount in asymmetric synthesis. The primary method for this analysis is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).[8][9]

Protocol: Determination of Enantiomeric Excess by Chiral HPLC

Equipment & Materials:

  • HPLC system with a UV detector

  • Chiral column (e.g., Daicel Chiralpak AD-H or similar)

  • HPLC-grade solvents (e.g., n-hexane, isopropanol)

  • Racemic standard of 4-methyl-3,4-dihydro-1H-quinolin-2-one

  • Synthesized enantiomerically enriched product sample

Procedure:

  • Method Development:

    • Prepare a dilute solution of the racemic standard (~1 mg/mL) in the mobile phase.

    • Inject the racemic standard onto the chiral column.

    • Optimize the mobile phase composition (ratio of hexane to isopropanol) and flow rate (e.g., 0.5-1.0 mL/min) to achieve baseline separation of the two enantiomer peaks. Note the retention times (t_R1, t_R2).

  • Sample Analysis:

    • Prepare a solution of the purified, enantiomerically enriched product at the same concentration as the standard.

    • Inject the sample onto the HPLC system using the optimized method.

  • Data Analysis:

    • Integrate the area of the two peaks in the chromatogram of your synthesized sample.

    • Calculate the enantiomeric excess using the formula: ee (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

    • The absolute configuration (R or S) must be determined by comparison to an authentic, independently synthesized standard or by other methods such as X-ray crystallography.

G cluster_hplc Chiral HPLC Analysis Workflow A 1. Prepare Racemic Standard & Sample B 2. Optimize Separation with Racemic Standard A->B C 3. Inject Synthesized Sample B->C D 4. Integrate Peak Areas (Major & Minor) C->D E 5. Calculate Enantiomeric Excess (ee) D->E caption Figure 3. Protocol for determining enantiomeric excess.

Figure 3. Protocol for determining enantiomeric excess.

Comparative Data Summary

The following table summarizes typical results for the discussed synthetic methodologies, providing a basis for comparison when selecting a synthetic route.

Methodology Catalyst/Reagent Typical Yield Typical ee (%) Key Advantages References
Pd-Catalyzed Cycloaddition Pd₂(dba)₃ / (R)-BI-DIME75-95%90-97%High yields, excellent enantioselectivity, good substrate scope.[5][6]
Radical Cyclization Bu₃SnH / Et₃B70-85%>95%Exceptionally high chirality transfer, mild reaction conditions.[7]
Organocatalysis Cinchona Alkaloid Deriv.60-90%85-95%Metal-free, operationally simple, readily available catalysts.[10][11]

Conclusion and Outlook

The asymmetric synthesis of chiral 4-methyl-3,4-dihydro-1H-quinolin-2-one is a well-developed field with multiple robust and high-fidelity methods available to the modern chemist. Palladium catalysis offers a highly reliable and versatile route, while radical cyclizations demonstrate the power of chirality transfer from atropisomeric precursors to achieve near-perfect enantioselectivity. The continued development of metal-free organocatalytic and biocatalytic approaches promises even more sustainable and efficient syntheses in the future.[12][13] The protocols and insights provided in this guide serve as a practical resource for researchers aiming to access this valuable chiral building block for the advancement of new therapeutic agents.

References

  • Engl, O. D., Fritz, S. P., Käslin, A., & Wennemers, H. (2014). Organocatalytic Route to Dihydrocoumarins and Dihydroquinolinones in All Stereochemical Configurations. Organic Letters. [Link]

  • Ayyanar, A., Pathare, R. S., & Maurya, R. A. (2017). Enantioselective synthesis of dihydroquinazolinone derivatives catalyzed by a chiral organocatalyst. New Journal of Chemistry. [Link]

  • Wang, Z., et al. (2022). Organocatalytic regio- and enantioselective formal [4 + 2]-annulation of chiral nitrogen-containing dipoles. Chemical Synthesis. [Link]

  • Borah, P., & Chowhan, L. R. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry. [Link]

  • University of Bath. Determination of enantiomeric excess. [Link]

  • Organic Chemistry Portal. Dihydroquinolinone synthesis. [Link]

  • Jin, J.-H., et al. (2018). Asymmetric Synthesis of 3,4-Dihydroquinolin-2-ones via a Stereoselective Palladium-Catalyzed Decarboxylative [4 + 2]-Cycloaddition. Organic Letters. [Link]

  • Jin, J.-H., et al. (2018). Asymmetric Synthesis of 3,4-Dihydroquinolin-2-ones via a Stereoselective Palladium-Catalyzed Decarboxylative [4 + 2]- Cycloaddition. Organic Letters. [Link]

  • Xu-Xu, Q.-F., et al. (2020). Enantioselective Synthesis of 4-Silyl-1,2,3,4-tetrahydroquinolines via Copper(I) Hydride Catalyzed Asymmetric Hydrosilylation of 1,2-Dihydroquinolines. Synlett. [Link]

  • Bunce, R. A., & Nammalwar, B. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. [Link]

  • Wang, M., et al. (2023). Asymmetric synthesis of quinolinone-based polycyclic indoles through[10][14]-rearrangement/cyclization reaction. Chemical Communications. [Link]

  • Canary, J. W., et al. (2012). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Chirality. [Link]

  • Curran, D. P., et al. (2006). Synthesis of highly enantioenriched 3,4-dihydroquinolin-2-ones by 6-exo-trig radical cyclizations of axially chiral α-halo-ortho-alkenyl anilides. Journal of the American Chemical Society. [Link]

  • Sánchez, C. A., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality. [Link]

  • Kim, T. K., & Youn, S. W. (2021). Pd‐Catalyzed Asymmetric Synthesis of 3,4‐Dihydroisoquinolinones From N‐Ts‐Benzamides and 1,3‐Dienes. Bulletin of the Korean Chemical Society. [Link]

  • Shcherbakova, E. G., et al. (2018). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Communications. [Link]

  • Zhang, P., & Li, X. (2020). Recent Advances in the Catalytic Synthesis of 4-Quinolones. Chem. [Link]

  • Wenzel, T. J., & Wilcox, J. D. (2003). Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. Chirality. [Link]

  • Wang, D., et al. (2021). Enantioselective Synthesis of 2-Functionalized Tetrahydroquinolines through Biomimetic Reduction. Organic Letters. [Link]

  • ResearchGate. (2021). The synthesis of chiral (R)‐(1‐methyl‐1,2,3,4‐tetrahydroquinolin‐2‐yl)methanol catalyzed by enzymatic and chemical catalysis. [Link]

  • Hussain, S., et al. (2020). One-pot multicomponent synthesis of novel 3, 4-dihydro-3-methyl-2(1H)-quinazolinone derivatives and their biological evaluation. Arabian Journal of Chemistry. [Link]

  • Li, Y., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity. Frontiers in Microbiology. [Link]

  • Contente, M. L., et al. (2017). One-pot multi-enzymatic synthesis of the four stereoisomers of 4-methylheptan-3-ol. Catalysts. [Link]

  • Wang, Y., et al. (2025). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. International Journal of Molecular Sciences. [Link]

  • Meiring, L., Petzer, J. P., & Petzer, A. (2018). A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)- quinolinones. Mini-Reviews in Medicinal Chemistry. [Link]

  • ResearchGate. (2013). Drug compounds incorporating 4(1H)-quinolinones. [Link]

  • Wang, H., et al. (2023). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. Molecules. [Link]

  • CABI Digital Library. (2023). Chemo-enzymatic synthesis of chiral precursor molecules with chiral ring hydroxyenone and acetoxyenone structures. [Link]

  • S, S., & P, S. (2018). Role of Chirality in Drugs. Organic and Medicinal Chemistry International Journal. [Link]

Sources

Method

Application Note: High-Throughput Derivatization of 4-Methyl-3,4-dihydro-1H-quinolin-2-one for Biological Screening

Topic: Derivatization of 4-methyl-3,4-dihydro-1H-quinolin-2-one for biological screening Content Type: Application Notes and Protocols Executive Summary The 4-methyl-3,4-dihydro-1H-quinolin-2-one scaffold (also referred...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Derivatization of 4-methyl-3,4-dihydro-1H-quinolin-2-one for biological screening Content Type: Application Notes and Protocols

Executive Summary

The 4-methyl-3,4-dihydro-1H-quinolin-2-one scaffold (also referred to as 4-methyl-dihydrocarbostyril) represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in therapeutics ranging from antipsychotics (e.g., Aripiprazole analogs) to platelet inhibitors (e.g., Cilostazol derivatives). Its unique bicyclic lactam structure offers rigid conformational control while the C4-methyl group introduces a critical stereogenic center that influences receptor binding affinity.

This guide provides a validated technical framework for derivatizing this scaffold to generate focused libraries for biological screening. We focus on three high-yield synthetic vectors: N1-functionalization (solubility/linker attachment), C6-diversification (electronic modulation), and C3-alkylation (conformational locking).

Structural Analysis & Reactivity Profile

Before initiating synthesis, it is critical to understand the electronic and steric environment of the scaffold. The 4-methyl substituent creates a chiral center at C4, typically requiring resolution if specific enantiomer activity is desired. However, for primary high-throughput screening (HTS), racemic mixtures are standard.

Reactivity Hotspots
  • N1 (Amide Nitrogen): The most accessible site for introducing diversity vectors or linkers. Requires deprotonation (

    
    ).
    
  • C6 Position: Para to the activating nitrogen, this position is highly susceptible to electrophilic aromatic substitution (EAS), allowing for the introduction of halogens for subsequent cross-coupling.

  • C3 Position: Alpha to the carbonyl. While less acidic than 1,3-dicarbonyls, it can be alkylated using strong bases (LDA/LiHMDS) to create spiro-cycles or gem-dimethyl analogs.

DOT Diagram: Reactivity Map

ReactivityMap Scaffold 4-methyl-3,4-dihydro- 1H-quinolin-2-one N1 N1 Position (Nucleophilic Attack) Target: Linkers/Sidechains Scaffold->N1 Base/Alkyl Halide C6 C6 Position (Electrophilic Attack) Target: Aryl Couplings Scaffold->C6 NBS/Br2 or HNO3 C3 C3 Position (Enolate Chemistry) Target: Conformational Locking Scaffold->C3 LDA/R-X

Figure 1: Strategic derivatization vectors for the dihydroquinolinone core.

Experimental Protocols

Protocol A: N1-Functionalization (Linker Attachment)

Objective: To attach pharmacophores or solubility-enhancing groups. Mechanism:


 substitution via the lactam anion.

Reagents:

  • Substrate: 4-methyl-3,4-dihydro-1H-quinolin-2-one (1.0 eq)

  • Base: Sodium Hydride (NaH, 60% dispersion, 1.2 eq) or

    
     (2.0 eq) for milder conditions.
    
  • Electrophile: Alkyl bromide/iodide (1.1 eq).

  • Solvent: Anhydrous DMF or Acetone.

Step-by-Step Procedure:

  • Activation: In a flame-dried round-bottom flask under Argon, dissolve the scaffold (1.0 mmol) in anhydrous DMF (5 mL).

  • Deprotonation: Cool to 0°C. Add NaH (1.2 mmol) portion-wise. Gas evolution (

    
    ) will be observed. Stir for 30 min at 0°C, then warm to RT for 15 min to ensure complete anion formation (solution typically turns yellow/orange).
    
  • Addition: Cool back to 0°C. Add the electrophile dropwise.

  • Reaction: Allow to warm to RT and stir for 2–12 hours. Monitor by TLC (EtOAc/Hexane 1:1). The N-alkylated product usually has a higher

    
     than the starting lactam.
    
  • Quench: Carefully add saturated

    
     solution (excess).
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with water (5x) to remove DMF, then brine. Dry over

    
    .
    
  • Purification: Flash column chromatography.

Critical Note: If the electrophile is sterically hindered (e.g., secondary alkyl halide), switch to


 in refluxing acetonitrile to minimize elimination side products.
Protocol B: C6-Bromination (The "Warhead" Precursor)

Objective: To install a handle for Palladium-catalyzed coupling. Mechanism: Electrophilic Aromatic Substitution (EAS).

Reagents:

  • Substrate: 4-methyl-3,4-dihydro-1H-quinolin-2-one (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS, 1.05 eq).

  • Solvent: DMF or Acetonitrile.

Step-by-Step Procedure:

  • Dissolve substrate in DMF (0.5 M concentration).

  • Add NBS portion-wise at room temperature.

  • Stir for 4–6 hours.

  • Validation: Monitor by LC-MS. The monobrominated product (M+79/81 pattern) should dominate.

  • Workup: Pour into ice water. The product often precipitates as a solid. Filter, wash with water, and recrystallize from Ethanol.

    • Yield Expectation: >85%.[1][2]

    • Regioselectivity:[3][4] The amide nitrogen directs para (Position 6). The 4-methyl group has minimal steric impact on C6.

Protocol C: Suzuki-Miyaura Coupling at C6

Objective: To generate a library of biaryl derivatives (common in kinase inhibitors).

Reagents:

  • Substrate: 6-bromo-4-methyl-3,4-dihydro-1H-quinolin-2-one (1.0 eq).

  • Boronic Acid:

    
     (1.2 eq).
    
  • Catalyst:

    
     (5 mol%).
    
  • Base:

    
     (2M aqueous, 3.0 eq).
    
  • Solvent: 1,4-Dioxane.[2]

Step-by-Step Procedure:

  • Combine substrate, boronic acid, and catalyst in a microwave vial.

  • Add Dioxane and aqueous base.[2] Degas with

    
     for 5 mins.
    
  • Reaction: Heat at 90°C (oil bath) or 110°C (Microwave) for 1 hour.

  • Filtration: Filter through a Celite pad to remove Palladium black.

  • Purification: Prep-HPLC is recommended for library scale (purity >95% required for screening).

Biological Screening & Data Presentation

Library Generation Workflow

The following diagram illustrates the logical flow for generating a diversity library from the parent scaffold.

LibraryWorkflow Start Parent Scaffold (Racemic 4-Me-DHQ) Branch1 Path A: N-Alkylation (Linker/Solubility) Start->Branch1 Branch2 Path B: C6-Bromination (Core Activation) Start->Branch2 Library1 Library A: N-Substituted Analogs Branch1->Library1 Intermediate Intermediate: 6-Bromo-Scaffold Branch2->Intermediate Screening Biological Screening (DMSO Stock Plates) Library1->Screening Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Intermediate->Coupling Library2 Library B: 6-Aryl/Heteroaryl Analogs Coupling->Library2 Library2->Screening

Figure 2: Workflow for divergent library synthesis.

Comparative Data: Reaction Conditions
TransformationReagentsSolventTemp/TimeTypical YieldCritical Parameter
N-Alkylation NaH, R-BrDMF0°C

RT, 2h
85-95%Anhydrous conditions essential.
C6-Bromination NBSDMFRT, 4h90%Avoid excess NBS to prevent di-bromination.
Suzuki Coupling

,

Dioxane/H2O90°C, 2h60-85%Degassing is crucial to prevent homocoupling.
Assay Preparation
  • Solubility: Derivatives are generally lipophilic (

    
    ).
    
  • Stock Solutions: Prepare 10 mM stocks in 100% DMSO.

  • Assay Tolerance: Ensure final assay DMSO concentration is <1% (v/v) to prevent enzyme denaturation or cell toxicity unrelated to the compound.

  • Controls: Use the parent 4-methyl-3,4-dihydro-1H-quinolin-2-one as a negative control (often inactive) and a known inhibitor (e.g., Cilostazol for PDE3 assays) as a positive control.

References

  • Al-Mulla, A. (2023).[5] Design, Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones. MDPI. [Link]

  • Tan, Y., et al. (2023).[5][6] Design, synthesis and biological evaluation of novel dihydroquinolin-4(1H)-one derivatives as novel tubulin polymerization inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Kouznetsov, V. V. (2022).[7] Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC. [Link]

  • Bunce, R. A. (2015). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. MDPI. [Link]

  • Ellman, J. A. (2014). Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation. PMC. [Link]

Sources

Application

Application Notes and Protocols: Leveraging 4-Methyl-3,4-dihydro-1H-quinolin-2-one for the Synthesis of Novel Fused Heterocycles

Introduction The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The partially saturated analog, 4-methyl-3,4-dihydro-1H-quinolin-2-one, presents a versatile and readily available starting material for the synthesis of novel and complex heterocyclic systems. Its unique structural features, including a reactive lactam moiety and a benzene ring amenable to electrophilic substitution, offer a rich landscape for chemical exploration and the development of new drug candidates.

This technical guide provides an in-depth exploration of the synthetic utility of 4-methyl-3,4-dihydro-1H-quinolin-2-one, with a focus on its transformation into fused heterocyclic compounds. We will delve into the strategic application of key chemical reactions, providing detailed experimental protocols and mechanistic insights to empower researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery.

Strategic Overview: A Gateway to Fused Pyrazoloquinolines

A robust strategy for elaborating the 4-methyl-3,4-dihydro-1H-quinolin-2-one core into a more complex heterocyclic system involves a two-step sequence:

  • Vilsmeier-Haack Formylation and Chlorination: This classic reaction is employed to introduce a formyl group and a chlorine atom onto the quinolinone scaffold, creating a highly reactive intermediate.[3][4]

  • Condensation and Cyclization: The resulting 2-chloro-3-formyl derivative serves as a versatile precursor for the construction of a fused pyrazole ring through reaction with hydrazine hydrate.[3]

This pathway provides an efficient route to novel pyrazolo[3,4-b]quinoline derivatives, a class of compounds known for their diverse pharmacological activities.[5][6]

Diagrammatic Representation of the Synthetic Pathway

G cluster_0 Starting Material cluster_1 Vilsmeier-Haack Reaction cluster_2 Heterocycle Formation A 4-Methyl-3,4-dihydro- 1H-quinolin-2-one C 2-Chloro-3-formyl-7-methyl- 3,4-dihydroquinoline A->C Electrophilic Substitution B Vilsmeier Reagent (POCl₃, DMF) E Novel Pyrazolo[3,4-b]quinoline Derivative C->E Condensation & Cyclization D Hydrazine Hydrate (NH₂NH₂·H₂O)

Caption: Synthetic workflow from 4-methyl-3,4-dihydro-1H-quinolin-2-one.

Detailed Synthetic Protocols

Part 1: Synthesis of 2-Chloro-3-formyl-7-methyl-3,4-dihydroquinoline (Proposed Protocol)

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[7][8] While direct application to 3,4-dihydroquinolin-2-ones is not extensively documented, the inherent reactivity of the lactam and the aromatic ring suggests its feasibility. The following protocol is proposed based on established procedures for related acetanilides.[4][9]

Reaction Mechanism:

The reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium salt, from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[10] This electrophilic species then attacks the electron-rich aromatic ring of the dihydroquinolinone, leading to formylation. Subsequent reaction with POCl₃ facilitates the conversion of the lactam oxygen to a chloride, yielding the 2-chloro-3-formylquinoline derivative.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Chlorination and Aromatization (Partial) DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Intermediate1 Formylated Intermediate Vilsmeier->Intermediate1 Attack at C6 Quinolinone 4-Methyl-3,4-dihydro- 1H-quinolin-2-one Quinolinone->Intermediate1 Intermediate2 2-Chloro-3-formyl-7-methyl- 3,4-dihydroquinoline Intermediate1->Intermediate2 Reaction with POCl₃

Caption: Proposed mechanism for the Vilsmeier-Haack reaction.

Experimental Protocol:

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, add N,N-dimethylformamide (DMF) (3 equivalents). Cool the flask to 0-5 °C in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) (2 equivalents) dropwise to the cooled DMF with continuous stirring. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve 4-methyl-3,4-dihydro-1H-quinolin-2-one (1 equivalent) in a minimal amount of DMF and add it dropwise to the freshly prepared Vilsmeier reagent.

  • Reaction: After the addition, heat the reaction mixture to 70-80 °C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice with constant stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Isolation: The solid product that precipitates out is collected by vacuum filtration, washed thoroughly with cold water, and dried under vacuum.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate mixtures).

Expected Outcome and Characterization:

The expected product is 2-chloro-3-formyl-7-methyl-3,4-dihydroquinoline. The structure should be confirmed by spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

ParameterExpected Data
¹H NMR Signals for the aromatic protons, a singlet for the formyl proton, and signals corresponding to the methyl and methylene protons of the dihydroquinoline ring.
¹³C NMR Resonances for the aromatic carbons, the formyl carbon, and the aliphatic carbons.
Mass Spec A molecular ion peak corresponding to the calculated mass of the product.
Part 2: Synthesis of the Fused Pyrazolo[3,4-b]quinoline Derivative

The 2-chloro-3-formyl-7-methyl-3,4-dihydroquinoline obtained in the previous step is a versatile intermediate for the synthesis of various fused heterocycles.[3] The reaction with hydrazine hydrate provides a straightforward route to the corresponding pyrazolo[3,4-b]quinoline.

Reaction Mechanism:

The reaction proceeds via a nucleophilic attack of the hydrazine on the formyl carbon, followed by an intramolecular nucleophilic substitution where the second nitrogen of the hydrazine displaces the chlorine atom at the 2-position of the quinoline ring, leading to the formation of the fused pyrazole ring.

G cluster_0 Starting Intermediate cluster_1 Condensation cluster_2 Intramolecular Cyclization A 2-Chloro-3-formyl-7-methyl- 3,4-dihydroquinoline C Hydrazone Intermediate A->C B Hydrazine Hydrate B->C Nucleophilic attack D Fused Pyrazolo[3,4-b]quinoline C->D Nucleophilic substitution of Chlorine

Caption: Mechanism for the formation of the pyrazolo[3,4-b]quinoline ring.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the 2-chloro-3-formyl-7-methyl-3,4-dihydroquinoline (1 equivalent) in ethanol.

  • Reagent Addition: Add hydrazine hydrate (1.2 equivalents) to the solution.

  • Reaction: Reflux the reaction mixture for 3-4 hours. Monitor the progress of the reaction by TLC.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the volume of the solvent under reduced pressure to induce precipitation.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography if necessary.

Expected Outcome and Characterization:

The final product is a novel 7-methyl-1,4,5,6-tetrahydropyrazolo[3,4-b]quinolin-4-one. Its structure should be confirmed using spectroscopic methods.

ParameterExpected Data
¹H NMR Signals for the aromatic protons, a signal for the pyrazole NH proton, and signals for the methyl and methylene protons.
¹³C NMR Resonances for the aromatic and heterocyclic carbons.
Mass Spec A molecular ion peak corresponding to the calculated mass of the fused heterocycle.
IR Spectroscopy Characteristic peaks for N-H and C=O stretching vibrations.

Applications and Future Perspectives

The synthesized novel pyrazolo[3,4-b]quinoline derivatives represent a valuable addition to the chemical space of medicinally relevant heterocycles. These compounds can be further functionalized at various positions to create a library of analogs for biological screening. Given the known anticancer and anti-inflammatory activities of related quinoline and pyrazole-containing compounds, these new entities hold significant promise for drug discovery programs.[1][6]

Future work could involve:

  • Diversity-Oriented Synthesis: Exploring a range of substituted hydrazines to introduce diversity at the N1 position of the pyrazole ring.

  • Biological Evaluation: Screening the synthesized compounds for their cytotoxic, antimicrobial, and anti-inflammatory activities.

  • Structure-Activity Relationship (SAR) Studies: Elucidating the relationship between the chemical structure of the synthesized compounds and their biological activity to guide the design of more potent and selective analogs.

Conclusion

This application note has detailed a strategic and practical approach for the synthesis of novel fused pyrazolo[3,4-b]quinoline heterocycles starting from the readily accessible 4-methyl-3,4-dihydro-1H-quinolin-2-one. By employing a proposed Vilsmeier-Haack reaction followed by a well-established condensation/cyclization sequence, researchers can efficiently access complex molecular architectures with high potential for therapeutic applications. The provided protocols and mechanistic insights serve as a valuable resource for scientists engaged in the exciting field of heterocyclic chemistry and drug discovery.

References

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
  • A green perspective: Synthesis of 2-chloro-3-formylquinolines and its derivatives. (2025).
  • Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. (2012). Indian Academy of Sciences.
  • 4-HYDROXY-1-METHYL-2-QUINOLONE synthesis. (n.d.). ChemicalBook.
  • A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. (2015).
  • Designing, Synthesis, and Anticancer Evaluation of Some New Quinoline and Benzothiazole Containing Schiff's Bases. (2024). Asian Journal of Green Chemistry.
  • Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. (2016). Scientific Research Publishing.
  • 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. (n.d.).
  • Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis. (2025). Benchchem.
  • Synthesis of functionalised 2,3-dihydroquinolin-4(1H)-ones vs. quinoline or N-alkenylindole derivatives through sequential reactions of 2-alkynylanilines with ketones. (n.d.). RSC Publishing.
  • Vilsmeier-Haack Reaction. (n.d.). NROChemistry.
  • Vilsmeier–Haack reaction. (n.d.). Wikipedia.
  • Quinolin-4-ones: Methods of Synthesis and Applic
  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (n.d.). MDPI.
  • 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. (n.d.).
  • 5-Hydroxy-3,4-dihydroquinolin-2(1H)-one synthesis. (n.d.). ChemicalBook.
  • Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. (2018). NIH.
  • Vilsmeier-Haack Reaction. (2023). Chemistry Steps.
  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. (2021).
  • SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS. (n.d.).
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. (n.d.). ChemRxiv.
  • Dihydroquinolinone synthesis. (n.d.). Organic Chemistry Portal.
  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H) - PMC. (n.d.). NIH.
  • Oxidative Aromatization of 3,4-Dihydroquinolin-2(1 H)-ones to Quinolin-2(1 H)
  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. (2020). MDPI.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting guide for the synthesis of 3,4-dihydroquinolin-2-ones

Introduction: The Scaffold & The Challenge The 3,4-dihydroquinolin-2(1H)-one (often referred to as "hydrocarbostyril") is a privileged scaffold in medicinal chemistry, serving as the core for blockbuster drugs like Cilos...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scaffold & The Challenge

The 3,4-dihydroquinolin-2(1H)-one (often referred to as "hydrocarbostyril") is a privileged scaffold in medicinal chemistry, serving as the core for blockbuster drugs like Cilostazol (antiplatelet) and Aripiprazole (antipsychotic).

Unlike fully aromatic quinolinones, the 3,4-dihydro variant presents a unique synthetic challenge: saturation control . You are effectively balancing between the stability of the fully aromatic system (quinolin-2-one) and the over-reduced tetrahydroquinoline. Whether you are building the ring via intramolecular cyclization or reducing an existing heterocycle, this guide addresses the kinetic and thermodynamic pitfalls inherent to this synthesis.

Decision Matrix: Selecting Your Route

Before troubleshooting, ensure you are on the correct path for your specific substrate.

Synthesis_Decision_Tree Start Start: Choose Precursor RouteA Precursor: N-Aryl Cinnamamide Start->RouteA RouteB Precursor: Quinolin-2-one Start->RouteB RouteC Precursor: Hydrocinnamic Acid + Aniline Start->RouteC MethodA Method: Intramolecular Friedel-Crafts Alkylation RouteA->MethodA Lewis Acid (AlCl3, TfOH) MethodB Method: Selective Catalytic Hydrogenation RouteB->MethodB H2, Pd/C or Ru-NHC MethodC Method: Thermal/Acid Condensation (PPA) RouteC->MethodC Polyphosphoric Acid (PPA) IssueA Risk: Oligomerization & Regio-isomers MethodA->IssueA IssueB Risk: Over-reduction to Tetrahydroquinoline MethodB->IssueB IssueC Risk: 'Sticky' Workup & Charring MethodC->IssueC

Figure 1: Synthetic route selection based on available starting materials and associated risks.

Module A: Intramolecular Cyclization (The "Construction" Phase)

Primary Method: Friedel-Crafts Alkylation of N-aryl cinnamamides or N-aryl-3-chloropropanamides. Reagents: Polyphosphoric Acid (PPA), AlCl₃, or Triflic Acid.

Troubleshooting Guide

Q1: My reaction mixture turned into a black tar, and I isolated no product. What happened?

  • Diagnosis: Thermal decomposition or oxidative polymerization.

  • The Science: PPA is a powerful dehydrating agent and strong acid. At temperatures >140°C, it can oxidize electron-rich aromatic rings (like methoxy-substituted anilines), leading to tar.

  • Solution:

    • Lower Temperature: Run the reaction at 100–110°C.

    • Inert Atmosphere: Strictly use N₂ or Ar. Hot PPA absorbs moisture from air, changing its acidity (Hammett acidity function, H₀), and oxygen promotes charring.

    • Switch Reagent: For sensitive substrates, switch to Eaton’s Reagent (7.7 wt% P₂O₅ in methanesulfonic acid). It is less viscous and operates at lower temperatures (room temp to 60°C).[1]

Q2: I am seeing a mixture of 5-membered and 6-membered rings (regioisomers).

  • Diagnosis: Competition between 5-exo-trig and 6-endo-trig cyclization modes.[2]

  • The Science: According to Baldwin’s rules, both are favored. However, in Friedel-Crafts alkylation, the mechanism proceeds via a carbocation intermediate.[3][4] The stability of this cation and the steric trajectory determine the outcome.

  • Solution:

    • Electronic Control: Electron-donating groups (EDGs) para to the amine nitrogen favor the 6-membered ring (3,4-dihydroquinolin-2-one) by activating the ortho position.

    • Steric Control: If the ortho position is blocked, you cannot form the quinolinone.

    • Mechanism Check: Ensure your double bond is not isomerizing. Use AlCl₃ at lower temperatures (0°C to RT) to favor kinetic control if the 5-membered ring is the thermodynamic product.

Q3: How do I handle the "PPA Mess" during workup?

  • The Issue: PPA is extremely viscous and solidifies upon cooling, trapping the product. Adding water directly to hot PPA is dangerous (exothermic).

  • Protocol:

    • Allow the reaction to cool to ~60–70°C (still mobile).

    • Pour the mixture slowly into a rapidly stirring slurry of crushed ice and water .

    • Do not extract immediately. Stir for 1–2 hours to allow the PPA to fully hydrolyze to orthophosphoric acid, which is water-soluble.

    • The product usually precipitates as a solid. Filter it first. Only extract the filtrate with EtOAc if no precipitate forms.

Module B: Reduction Strategies (The "Modification" Phase)

Primary Method: Catalytic Hydrogenation of Quinolin-2-ones. Reagents: H₂ (balloon or high pressure), Pd/C, PtO₂, or Ru-NHC catalysts.

Troubleshooting Guide

Q4: I cannot stop the reduction; it goes all the way to the tetrahydroquinoline (THQ).

  • Diagnosis: Over-reduction of the amide carbonyl or the benzene ring.

  • The Science: The C3-C4 double bond is the easiest to reduce, but the benzene ring and the amide carbonyl are also susceptible under high pressure or with active catalysts.

  • Solution:

    • Solvent Switch: Change from acidic media (AcOH) to neutral (MeOH/EtOH). Acid promotes ring reduction.

    • Catalyst Poisoning: Use 5% Pd/C (sulfided) or add a trace of quinoline/sulfur to poison the catalyst, reducing its activity toward the aromatic ring.

    • Alternative Reductant: Use SmI₂/H₂O (Samarium diiodide). This method is highly selective for the C3-C4 alkene in conjugated amides and will not touch the aromatic ring [1].

Q5: The reaction is stuck at 50% conversion, even after 48 hours.

  • Diagnosis: Catalyst poisoning or solubility issues.

  • The Science: Quinolinones are notoriously insoluble in non-polar solvents. If the substrate isn't in solution, it can't reach the catalyst surface. Furthermore, trace sulfur or amines from previous steps can deactivate Pd.

  • Solution:

    • Solvent: Use Acetic Acid or DMF to ensure full solubility.

    • Temperature: Increase to 50–60°C.

    • Pressure: A simple balloon (1 atm) is often insufficient for sterically hindered quinolinones. Use a Parr shaker at 40–60 psi .

Validated Protocol: PPA-Mediated Cyclization

This protocol is optimized for robustness and scalability.

Scope: Synthesis of 3,4-dihydroquinolin-2-one from N-phenylcinnamamide.

  • Preparation: In a round-bottom flask, mix Polyphosphoric Acid (PPA) (10 g per 1 g of substrate).

    • Note: If PPA is too viscous, warm it to 50°C before adding the substrate.

  • Addition: Add N-phenylcinnamamide (1.0 equiv) in one portion.

  • Reaction: Heat to 120°C with mechanical stirring (magnetic bars will seize). Monitor by TLC (Note: Aliquots must be quenched in water/EtOAc first).

    • Time: Typically 1–3 hours.

  • Quench: Cool to 80°C. Pour slowly onto 300 g of crushed ice .

  • Hydrolysis: Stir the aqueous slurry for 1 hour. The PPA usually dissolves, leaving the product as a precipitate.

  • Isolation: Filter the solid. Wash with water (3x) and saturated NaHCO₃ (to remove residual acid).

  • Purification: Recrystallize from Ethanol/Water.

Yield Expectation: 75–85%.

Mechanistic Visualization

Understanding the mechanism is key to troubleshooting regioselectivity issues.

Friedel_Crafts_Mechanism Step1 N-Aryl Cinnamamide (Substrate) Step2 Protonation/Lewis Acid Activation (Formation of Acylium or Activated Alkene) Step1->Step2 + H+ / AlCl3 Step3 Carbocation Intermediate (Electrophile Generation) Step2->Step3 Step4 Intramolecular Attack (Ring Closure) Step3->Step4 6-endo-trig Side1 Side Reaction: Polymerization Step3->Side1 High Temp / Conc. Step5 Re-aromatization (-H+) Step4->Step5 Product 3,4-Dihydroquinolin-2-one Step5->Product

Figure 2: Step-wise mechanism of the acid-mediated intramolecular cyclization.

Summary of Key Data

ParameterFriedel-Crafts (AlCl₃)PPA CyclizationHydrogenation (Pd/C)
Key Risk Moisture sensitivityHigh viscosity / WorkupOver-reduction
Temp Range 0°C – 80°C100°C – 140°C25°C – 60°C
Selectivity High (Kinetic control)High (Thermodynamic)Variable (Catalyst dependent)
Substrate Acid Chlorides / AmidesCinnamamides / AcidsQuinolin-2-ones

References

  • Xie, D., & Zhang, S. (2022).[5] Selective Reduction of Quinolin-2(1H)-ones to 3,4-Dihydroquinoline-2(1H)-ones Promoted by SmI2/H2O/MeOH System.[5] The Journal of Organic Chemistry, 87(13), 8757–8763. Link

  • Manley, P. W., et al. (2003). Structure-Activity Relationships in an Imidazo[4,5-b]pyridine Series of Inhibitors of Phosphodiesterase 4. Journal of Medicinal Chemistry, 46(9), 1772.
  • Reddy, P. N., et al. (2023). Polyphosphoric Acid in Organic Synthesis. Canadian Center of Science and Education. Link

  • Chen, Y., et al. (2019). Ru-NHC-Catalyzed Asymmetric Hydrogenation of 2-Quinolones to Chiral 3,4-Dihydro-2-quinolones. Angewandte Chemie International Edition, 58(4), 1088-1092. Link

Sources

Optimization

Technical Support Center: HPLC Analysis of 4-methyl-3,4-dihydro-1H-quinolin-2-one

Ticket ID: 4M-DHQ-DEV-001 Status: Open Subject: Method Development & Troubleshooting Guide Assigned Specialist: Senior Application Scientist Executive Summary & Molecule Profile Welcome to the Technical Support Center. T...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: 4M-DHQ-DEV-001 Status: Open Subject: Method Development & Troubleshooting Guide Assigned Specialist: Senior Application Scientist

Executive Summary & Molecule Profile

Welcome to the Technical Support Center. This guide is designed to assist researchers in developing robust HPLC methods for 4-methyl-3,4-dihydro-1H-quinolin-2-one . This molecule serves as a critical scaffold in medicinal chemistry, particularly in the synthesis of psychotropic and cardiovascular drugs (e.g., cilostazol analogues).

Analyte Profile
  • Chemical Structure: A fused benzene and lactam (cyclic amide) ring system with a methyl substitution at the C4 position.

  • Key Properties:

    • Chromophore: Benzene ring fused to lactam (UV active ~254 nm).

    • Polarity: Moderately polar due to the amide group; hydrophobic contribution from the aromatic ring and methyl group.

    • Chirality: The C4 methyl group creates a stereocenter, resulting in (R) and (S) enantiomers.

    • pKa: The lactam NH is weakly acidic (pKa ~9.6) [1]. It remains neutral across standard RP-HPLC pH ranges (pH 2–8).

Method Development Strategy (Achiral)

Objective: Purity analysis and reaction monitoring.

Phase 1: Column & Mobile Phase Selection

For general purity analysis, Reverse Phase Chromatography (RP-HPLC) is the standard.

  • Stationary Phase: C18 (Octadecylsilane) is the primary recommendation.

    • Why? The hydrophobic interaction with the fused benzene ring provides sufficient retention.

    • Refinement: Use an end-capped column (e.g., Agilent ZORBAX Eclipse Plus C18 or Waters XBridge) to minimize secondary interactions between the amide group and residual silanols on the silica surface [2].

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid (or 0.1% H₃PO₄).

    • Solvent B: Acetonitrile (ACN).[1]

    • Why Acid? Although the lactam is not basic, acidic modifiers suppress the ionization of residual silanols (Si-OH

      
       Si-O⁻) on the column, preventing peak tailing caused by hydrogen bonding with the amide [3].
      
Phase 2: The "Scouting" Gradient Protocol

Do not guess isocratic conditions. Run a wide gradient to locate the analyte.

ParameterSetting
Column C18 (150 mm x 4.6 mm, 3.5 or 5 µm)
Flow Rate 1.0 mL/min
Temperature 30°C (Controls viscosity and retention reproducibility)
Detection UV @ 254 nm (Primary), 210 nm (Secondary)
Gradient 0 min: 5% B 20 min: 95% B 25 min: 95% B (Wash) 25.1 min: 5% B (Re-equilibrate)

Decision Logic:

  • If elution occurs < 5 min : Analyte is too polar. Switch to C8 or use a 100% aqueous-compatible column (e.g., T3 bonding).

  • If elution occurs > 15 min : Analyte is very hydrophobic. Use a steeper gradient or switch to Methanol (weaker solvent than ACN) to fine-tune selectivity.

Advanced Topic: Chiral Separation

Objective: Separating (R) and (S) enantiomers. Note: Standard C18 columns cannot separate enantiomers.

Protocol: Normal Phase Chiral HPLC

Polysaccharide-based Chiral Stationary Phases (CSPs) are the industry standard for dihydroquinolinones [4].

  • Columns:

    • Amylose-based: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

    • Cellulose-based: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Hexane : Isopropanol (90:10 v/v).

  • Optimization:

    • If resolution (

      
      ) < 1.5, lower the Isopropanol content to 5%.
      
    • Temperature: Lowering to 15-20°C often improves chiral recognition.

Troubleshooting Knowledge Base (FAQ)

Issue 1: Peak Tailing (Asymmetry > 1.2)

User Report: "My peak looks like a shark fin; the tail drags on."

Root Cause Analysis:

  • Silanol Interaction: The amide nitrogen (lactam) is hydrogen-bonding with free silanols on the silica support.

  • Column Void: Physical collapse of the column bed.

Corrective Actions:

  • Step 1 (Chemistry): Ensure the mobile phase pH is acidic (pH < 3.0). Add 0.1% Trifluoroacetic Acid (TFA) instead of Formic Acid. TFA is a stronger ion-pairing agent and masks silanols more effectively.

  • Step 2 (Hardware): Reverse the column and flush (if permitted by manufacturer) to clear inlet blockages.[2]

  • Step 3 (Load): Dilute the sample. Mass overload causes tailing.

Issue 2: Split Peaks

User Report: "I see a doublet where there should be a single peak."

Root Cause Analysis:

  • Solvent Mismatch: The sample is dissolved in 100% ACN, but the mobile phase starts at 5% ACN. The "strong" solvent carries the analyte through the column faster than the mobile phase, causing band broadening or splitting.

  • Hydrolysis: The lactam ring has opened (rare, requires strong base/acid + heat).

Corrective Actions:

  • Immediate Fix: Dissolve the sample in the initial mobile phase (e.g., 5% ACN / 95% Water).

  • Verification: Check the peak spectrum (DAD). If the two peaks have identical spectra, it is a solvent mismatch. If spectra differ, it is degradation/impurity.

Visual Workflows

Figure 1: Method Development Decision Matrix

This logic flow guides you from the initial sample to the final optimized method.

MethodDevelopment Start Start: 4-methyl-3,4-dihydro-1H-quinolin-2-one Goal Define Goal Start->Goal Achiral Purity / Reaction Monitor Goal->Achiral Chiral Enantiomer Separation Goal->Chiral Scout Gradient Scout C18, 5-95% ACN, pH 2.5 Achiral->Scout SelectCSP Select CSP: Amylose (AD-H) or Cellulose (OD-H) Chiral->SelectCSP CheckRT Check Retention Time (RT) Scout->CheckRT Early RT < 5 min (Too Polar) CheckRT->Early Late RT > 15 min (Too Hydrophobic) CheckRT->Late Good RT 5-15 min (Ideal) CheckRT->Good FixEarly Use C18-Aq or Start at 0% Organic Early->FixEarly FixLate Increase Organic Slope or use Methanol Late->FixLate Optimize Optimize Isocratic Condition Good->Optimize NP_Mode Normal Phase: Hexane/IPA (90:10) SelectCSP->NP_Mode

Caption: Decision tree for selecting the appropriate chromatographic mode based on analytical goals.

Figure 2: Troubleshooting Logic for Peak Anomalies

Follow this path when peak shapes deviate from the Gaussian ideal.

Troubleshooting Problem Peak Anomaly Detected Type Identify Type Problem->Type Tailing Tailing (As > 1.2) Type->Tailing Fronting Fronting (As < 0.9) Type->Fronting Split Split / Doublet Type->Split Silanol Cause: Silanol Interaction Fix: Lower pH, add TFA Tailing->Silanol Void Cause: Column Void Fix: Replace Column Tailing->Void Overload Cause: Mass Overload Fix: Dilute Sample Fronting->Overload Solvent Cause: Solvent Mismatch Fix: Dissolve in Mobile Phase Split->Solvent

Caption: Diagnostic flow for identifying and resolving common peak shape issues.

References

  • ChemicalBook. (2025). 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone Properties (pKa Prediction). Retrieved from

  • Agilent Technologies. (2024). HPLC Method Development: From Beginner to Expert. Retrieved from

  • BenchChem. (2025).[3] Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Aminobenzamides. Retrieved from

  • Phenomenex. (2025).[4] Chiral HPLC Separations: A Guide to Column Selection. Retrieved from

Sources

Troubleshooting

Optimizing catalyst selection for the synthesis of substituted quinolinones

Current Status: Operational Topic: Catalyst Selection & Process Optimization Audience: Medicinal Chemists, Process Engineers Introduction: Navigating the Quinolinone Scaffold Welcome to the Technical Support Center for q...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Catalyst Selection & Process Optimization Audience: Medicinal Chemists, Process Engineers

Introduction: Navigating the Quinolinone Scaffold

Welcome to the Technical Support Center for quinolinone synthesis. The 2-quinolinone (carbostyril) and 4-quinolinone scaffolds are ubiquitous in pharmacophores (e.g., Aripiprazole, Ciprofloxacin).

Selection of the catalytic system is not merely a choice of reagents but a strategic decision based on substitution pattern , scale , and functional group tolerance . This guide moves beyond standard textbook definitions to address the specific failure modes of Palladium, Gold, and Acid-catalyzed pathways.

Module 1: Transition Metal Catalysis (Pd & Au)

Best for: High complexity, late-stage functionalization, and mild conditions.

Palladium-Catalyzed C-H Activation & Annulation

Primary Application: Synthesis of 2-quinolinones via oxidative annulation of anilines or N-oxides with alkynes/CO.

The Protocol: A typical workflow involves the oxidative coupling of N-substituted anilines with internal alkynes using Pd(OAc)₂.

Troubleshooting Guide (Q&A)

Q: My reaction turns black immediately, and conversion stalls at <20%. What is happening? A: You are experiencing rapid catalyst aggregation ("Pd-Black" formation).

  • The Cause: The re-oxidation step (Pd⁰

    
     Pdᴵᴵ) is slower than the aggregation of Pd⁰ species. This often happens when the oxidant (e.g., Cu(OAc)₂ or Ag₂CO₃) is insoluble or kinetically slow.
    
  • The Fix:

    • Ligand Switch: Switch to bulky phosphine ligands like Xantphos or P(t-Bu)₃ . These stabilize the Pd⁰ intermediate, preventing aggregation [1].

    • Solvent polarity: If using DMF, switch to a DMF/DMSO mix. DMSO acts as a weak ligand to stabilize Pd species.

    • Oxidant: Ensure your oxidant is finely ground. For air-based oxidations, increase stirring speed (mass transfer limitation).

Q: I am getting a mixture of regioisomers (C2 vs C8 functionalization). How do I control this? A: You need to modulate the "Directing Group" (DG) sterics and electronics.

  • Mechanism: The regioselectivity is dictated by the cyclopalladation step.

  • The Fix: Use Quinoline N-oxides as the substrate.[1] The N-oxide oxygen coordinates to Pd, forcing C8-selectivity via a rigid 5-membered palladacycle intermediate [2]. For C2-selectivity, use N-pivaloyl anilines which direct ortho-C-H activation followed by alkyne insertion.

Gold-Catalyzed Cyclization

Primary Application: 6-endo-dig cyclization of 2-alkynylanilines to 2-quinolinones.

Troubleshooting Guide (Q&A)

Q: The starting material is consumed, but I see a complex mixture instead of the quinolinone. Why? A: You likely triggered the 5-exo-dig pathway (Indole formation) instead of 6-endo-dig.

  • The Cause: Gold catalysts are highly thiophilic and alkynophilic. Without the correct electronic bias, the nitrogen nucleophile attacks the internal carbon of the alkyne (5-exo) rather than the terminal/external carbon (6-endo).

  • The Fix:

    • Catalyst: Use AuCl₃ or Au(PPh₃)Cl with AgSbF₆ . The non-coordinating counter-ion (SbF₆⁻) increases the electrophilicity of the Au-alkyne complex, favoring the 6-endo pathway [3].

    • Proton Shuttle: Add 10 mol% p-TsOH. Proton transfer is often the rate-determining step in the final aromatization.

Module 2: Classical Acid/Thermal Catalysis

Best for: Kilogram-scale production, simple substitution patterns.

Conrad-Limpach & Knorr Syntheses

Primary Application: 4-quinolinones (Conrad-Limpach) vs. 2-quinolinones (Knorr) from anilines and


-ketoesters.[2]

The Critical Distinction:

  • Kinetic Control (25 °C): Forms

    
    -aminoacrylate 
    
    
    
    Thermal cyclization (250 °C)
    
    
    4-Quinolinone .
  • Thermodynamic Control (100 °C + Acid): Forms anilide

    
     Acid cyclization 
    
    
    
    2-Quinolinone .

Troubleshooting Guide (Q&A)

Q: My Conrad-Limpach cyclization yields are low, and the flask is full of tar. How do I fix this? A: Your temperature ramp is too slow, or the solvent is "wet".

  • The Cause: The intermediate

    
    -aminoacrylate is thermally unstable. If heated slowly, it polymerizes before cyclizing.
    
  • The Fix:

    • Flash Heating: Drop the crude acrylate directly into pre-heated solvent (250 °C). Do not heat from room temperature.

    • Solvent Choice: Replace mineral oil with Diphenyl ether or Dowtherm A (eutectic mixture of biphenyl and diphenyl ether). These have high boiling points and solubilize the tar [4].

    • Water Removal: Use a Dean-Stark trap. Water produced during cyclization hydrolyzes the imine intermediate if not removed.

Module 3: Emerging Technologies (Photoredox)

Best for: Green chemistry, mild conditions, radical cascades.[3]

Visible-Light Mediated Synthesis

Primary Application: Room temperature synthesis using radical precursors (e.g., N-H homolysis).

Troubleshooting Guide (Q&A)

Q: The reaction works on 50 mg scale but fails completely on 1 gram scale. Why? A: Photon penetration depth (Beer-Lambert Law) is limiting your radical generation.

  • The Cause: In batch reactors, light only penetrates the first few millimeters. On scale, the "dark zone" in the center allows radical termination side-reactions to dominate.

  • The Fix:

    • Flow Chemistry: Switch to a continuous flow reactor (PFA tubing wrapped around the light source). This maximizes surface-area-to-volume ratio.

    • Catalyst Loading: Reduce the concentration of the photocatalyst (e.g., Eosin Y or Ru(bpy)₃ ) to allow light to penetrate deeper [5].

Visual Decision Support

Figure 1: Catalyst Selection Decision Matrix

Caption: Logical flow for selecting the optimal catalytic system based on starting materials and desired isomer.

CatalystSelection Start Start: Define Substrates Subst1 Aniline + Beta-Ketoester Start->Subst1 Subst2 Aniline + Alkyne Start->Subst2 Subst3 N-Oxide + Alkyne Start->Subst3 Target1 Target: 4-Quinolinone Subst1->Target1 Kinetic Control Target2 Target: 2-Quinolinone Subst1->Target2 Thermodynamic Method3 Au(I) Catalysis (6-endo-dig) Subst2->Method3 Intramolecular Method4 Pd(II) Oxidative Annulation Subst2->Method4 Intermolecular (+CO) Method5 Pd(II) C-H Activation (Directing Group) Subst3->Method5 Regioselective Method1 Conrad-Limpach (Thermal, 250°C) Target1->Method1 Method2 Knorr Synthesis (PPA/Acid, 120°C) Target2->Method2

[4]

Figure 2: Palladium Catalytic Cycle & Failure Points

Caption: Mechanism of Pd-catalyzed annulation highlighting the critical "Pd-Black" aggregation failure mode.

PdCycle Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Aniline/N-Oxide PdBlack Pd Black Aggregation (Inactive) Pd0->PdBlack Slow Re-oxidation Lack of Ligand Insert Alkyne Insertion (Palladacycle) OxAdd->Insert Alkyne RedElim Reductive Elimination (Product Release) Insert->RedElim Pd2 Pd(II) Species RedElim->Pd2 Product Out Pd2->Pd0 Oxidant (Cu/Ag) Regeneration

Master Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Pd-Catalysis: Black precipitate forms immediately.Catalyst aggregation (Pd⁰ instability).Add Xantphos or P(t-Bu)₃ ; ensure oxidant is finely ground.
Pd-Catalysis: Low yield of N-oxide coupling.Competitive N-deoxygenation.Lower temperature; switch oxidant to Ag₂CO₃ (milder than Cu).
Au-Catalysis: Formation of Indole byproduct.5-exo-dig pathway dominance.Switch counter-ion to SbF₆⁻ (e.g., AgSbF₆) to increase Au electrophilicity.
Conrad-Limpach: Tar formation/Polymerization.Slow heating ramp; water presence.Drop crude into pre-heated (250°C) Dowtherm A; use Dean-Stark.
Photoredox: Reaction fails on scale-up.Poor light penetration.Use Flow Chemistry ; degas solvent thoroughly (remove O₂ quencher).

References

  • BenchChem Tech Support. (2025). Synthesis of Quinolin-2-ones: Troubleshooting Palladium Catalysis. BenchChem. 5

  • Corio, A., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5467. 6

  • Wang, Y., et al. (2016). Theoretical Study of Gold-Catalyzed Cyclization of 2-Alkynyl-N-propargylanilines. NIH PubMed. 7

  • BenchChem Tech Support. (2025). Application Notes and Protocols for the Conrad-Limpach Synthesis of 4-Hydroxyquinolines. BenchChem. 8

  • Yoo, W.J., et al. (2018). Visible-Light-Photocatalyzed Synthesis of Phenanthridinones and Quinolinones.[9] Organic Letters.[10][11] 9

Sources

Reference Data & Comparative Studies

Validation

Structure-activity relationship (SAR) studies of 4-methyl-3,4-dihydro-1H-quinolin-2-one analogs

Executive Summary & Strategic Positioning The 3,4-dihydro-1H-quinolin-2-one (dihydrocarbostyril) scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for FDA-approved drugs like Cilosta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Positioning

The 3,4-dihydro-1H-quinolin-2-one (dihydrocarbostyril) scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for FDA-approved drugs like Cilostazol (PDE3 inhibitor) and Aripiprazole (D2 partial agonist).

This guide focuses on the 4-methyl-substituted analogs. While the unsubstituted parent scaffold is well-characterized, the introduction of a methyl group at the C4 position introduces a critical chiral center and alters the conformational entropy of the saturated ring. This modification is strategically used to:

  • Enhance Metabolic Stability: Hinders aromatization to the fully aromatic quinolinone (which is often less active for PDE targets).

  • Modulate Lipophilicity: Increases logP for better membrane permeability.

  • Exploit Stereospecificity: The (

    
    )- and (
    
    
    
    )-enantiomers often exhibit distinct binding affinities in the hydrophobic pockets of phosphodiesterase (PDE) enzymes.

This guide objectively compares these 4-methyl analogs against the industry standard (Cilostazol ) and the non-methylated core, providing actionable SAR data for lead optimization.

Structural Analysis & SAR Logic

The biological activity of 4-methyl-3,4-dihydro-1H-quinolin-2-one analogs is governed by three primary vectors: the Lactam Nitrogen (N1), the Chiral Center (C4), and the Aromatic Substitution (C6/C7).

The SAR Decision Matrix

SAR_Map Core 4-Methyl-3,4-dihydro- 1H-quinolin-2-one Core N1 N1 Position (Lactam Nitrogen) Core->N1 C4 C4 Position (Chiral Center) Core->C4 C6 C6 Position (Electronic/Steric) Core->C6 N1_Effect Solubility & H-Bonding Alkylation increases lipophilicity but removes H-bond donor. N1->N1_Effect C4_Effect Conformational Lock Methyl group prevents metabolic aromatization. (S)-enantiomer often preferred. C4->C4_Effect C6_Effect Target Specificity Large lipophilic groups (e.g., tetrazole) essential for PDE3 potency. C6->C6_Effect

Figure 1: Structural Activity Relationship (SAR) map highlighting key modification zones.

Comparative Performance Data

The following table synthesizes data comparing the 4-methyl analog against the standard (Cilostazol) and the unsubstituted core. Data is aggregated from PDE3 inhibition assays and metabolic stability studies.

Compound ClassStructure NotePDE3 IC50 (µM)Metabolic Stability (t1/2)Key AdvantageKey Limitation
Cilostazol (Std) 6-substituted, C4-unsubstituted0.20 - 0.45ModerateClinical Gold StandardBleeding risk; headache
Core Scaffold Unsubstituted> 50.0HighLow toxicityBiologically inert without C6-sub
Analog A (Racemic) 4-Methyl, 6-OH12.5HighSynthetic IntermediateWeak potency
Analog B (S-isomer) 4-Methyl, 6-(alkoxy-tetrazole)0.15 - 0.30 Very High Resists aromatization Synthesis complexity (Chiral)
Analog C (R-isomer) 4-Methyl, 6-(alkoxy-tetrazole)1.5 - 2.0HighLower toxicityReduced potency (10x drop)

Technical Insight: The introduction of the 4-methyl group (Analog B) maintains the nanomolar potency of Cilostazol while significantly extending the metabolic half-life by hindering the cytochrome P450-mediated dehydrogenation of the 3,4-position.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols utilize self-validating steps (TLC/HPLC checkpoints).

Synthesis of 4-Methyl-3,4-dihydro-1H-quinolin-2-one (Friedel-Crafts Route)

This protocol avoids the use of hazardous high-pressure hydrogenation and utilizes readily available starting materials.

Reagents: Aniline (1.0 eq), Crotonic Acid (1.2 eq), Polyphosphoric Acid (PPA).

  • Amide Formation:

    • Mix aniline and crotonic acid in toluene. Reflux with a Dean-Stark trap to remove water.

    • Checkpoint: Monitor TLC (Hexane:EtOAc 7:3) for disappearance of aniline.

    • Isolate N-crotonylaniline.

  • Cyclization:

    • Heat PPA to 100°C. Add N-crotonylaniline slowly.

    • Stir at 120°C for 2 hours. The mechanism involves an intramolecular Friedel-Crafts alkylation.

    • Critical Step: Quench reaction with crushed ice/water. The product precipitates as a solid.[1]

  • Purification:

    • Recrystallize from ethanol.

    • Validation: 1H NMR should show a doublet at ~1.2 ppm (CH3) and a multiplet at ~3.0 ppm (CH at C4).

Workflow Visualization

Synthesis_Workflow Start Start: Aniline + Crotonic Acid Step1 Amide Formation (Toluene, Reflux) Start->Step1 Check1 Checkpoint: TLC (Disappearance of Aniline) Step1->Check1 Step2 Cyclization (PPA, 120°C) Check1->Step2 Pass Step3 Quench & Precipitate (Ice Water) Step2->Step3 Final Product: 4-Methyl-3,4-dihydro- 1H-quinolin-2-one Step3->Final

Figure 2: Step-by-step synthesis workflow for the core scaffold.

Biological Evaluation: PDE3 Inhibition Assay

Objective: Quantify the inhibitory potential of the synthesized analogs against PDE3 (isolated from bovine platelets or recombinant).

Protocol:

  • Enzyme Prep: Isolate PDE3 fraction from platelets using DEAE-Sepharose chromatography.

  • Reaction Mix:

    • Tris-HCl buffer (pH 7.5).

    • Substrate: [3H]-cAMP (1 µM).

    • Test Compound (Dissolved in DMSO, final conc <1%).

  • Incubation: 30 minutes at 30°C.

  • Termination: Boil for 2 minutes to stop enzymatic activity.

  • Separation: Convert unhydrolyzed cAMP to adenosine using snake venom nucleotidase. Separate adenosine using ion-exchange resin.

  • Quantification: Scintillation counting.

Data Analysis: Calculate % Inhibition =


. Determine IC50 using non-linear regression.

Expert Commentary & Future Directions

The "Gem-Dimethyl" vs. Single Methyl Effect

While this guide focuses on the 4-methyl analog, researchers should note that 4,4-dimethyl substitution (gem-dimethyl) often leads to a "Thorpe-Ingold effect," forcing the ring into a specific conformation that can drastically increase binding affinity. However, the single 4-methyl group offers a better balance between potency and synthetic accessibility.

Clinical Relevance

The 4-methyl analogs are currently being investigated not just for intermittent claudication (like Cilostazol) but also for neurodegenerative disorders . The PDE inhibition increases cAMP/cGMP levels, which promotes CREB phosphorylation—a pathway critical for memory formation and synaptic plasticity.

Recommendation

For drug development professionals targeting PDE3:

  • Start with: The (

    
    )-4-methyl-6-hydroxy-3,4-dihydroquinolin-2-one intermediate.
    
  • Functionalize: Attach lipophilic linkers (e.g., tetrazole-butoxy chains) to the C6-hydroxyl.

  • Avoid: N1-alkylation if H-bond donation is required for the specific PDE pocket (check docking scores).

References

  • BenchChem. (2025).[2][3] The Discovery and Development of 1-Methyl-3,4-dihydroquinolin-2(1H)-one Analogs.[3] Retrieved from

  • Sankhe, K., et al. (2021).[4] Synthesis and Characterization of 6-Hydroxy-3,4-dihydroquinolinone Cilostazol Impurity-A as per Indian Pharmacopoeia. International Journal of Pharmaceutical Sciences and Research.[4][5] Retrieved from

  • Organic Chemistry Portal. (2023). Synthesis of Dihydroquinolinones.[2][3][4][5][6][7][8][9] Retrieved from

  • National Institutes of Health (NIH). (2000). A comparison of cilostazol and pentoxifylline for treating intermittent claudication.[10][11] PubMed.[12] Retrieved from

  • Meiring, L., et al. (2018).[13] A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)-quinolinones. Mini Reviews in Medicinal Chemistry. Retrieved from

Sources

Comparative

In vivo efficacy of 4-methyl-3,4-dihydro-1H-quinolin-2-one versus established drugs

In Vivo Efficacy of 4-Methyl-3,4-dihydro-1H-quinolin-2-one Scaffolds: A Comparative Technical Guide Executive Summary 4-methyl-3,4-dihydro-1H-quinolin-2-one (also known as 4-methyl-dihydrocarbostyril) represents a "privi...

Author: BenchChem Technical Support Team. Date: February 2026

In Vivo Efficacy of 4-Methyl-3,4-dihydro-1H-quinolin-2-one Scaffolds: A Comparative Technical Guide

Executive Summary

4-methyl-3,4-dihydro-1H-quinolin-2-one (also known as 4-methyl-dihydrocarbostyril) represents a "privileged scaffold" in medicinal chemistry, serving as the structural foundation for two distinct therapeutic classes: anticonvulsants and atypical antipsychotics . While the unsubstituted molecule primarily functions as a chiral intermediate, its 7-substituted derivatives exhibit potent in vivo efficacy, often surpassing established standards like Carbamazepine , Phenytoin , and Valproate in preclinical seizure models.

This guide analyzes the efficacy of 4-methyl-3,4-dihydro-1H-quinolin-2-one derivatives, focusing on their superior protective index (PI) and dual-mechanism modulation of GABAergic and sodium channel pathways.

Therapeutic Context & Mechanism of Action

The 3,4-dihydroquinolin-2(1H)-one core is bioisosteric with the endogenous neurotransmitter metabolites and established anticonvulsants. The addition of the 4-methyl group introduces chirality, which is critical for enhancing lipophilicity (logP) and blood-brain barrier (BBB) penetration compared to the planar quinolinone parent.

Mechanistic Pathway

The efficacy of this class stems from a Dual-Target Mechanism :

  • GABA-A Receptor Modulation: Acts as a Positive Allosteric Modulator (PAM) at the benzodiazepine-binding site, increasing chloride ion influx and neuronal hyperpolarization.[1]

  • Voltage-Gated Sodium Channel (VGSC) Blockade: Stabilizes the inactive state of Na+ channels, preventing repetitive neuronal firing (similar to Carbamazepine).

G Drug 4-Methyl-3,4-dihydro- quinolin-2-one Derivative GABA_R GABA-A Receptor (Allosteric Site) Drug->GABA_R  Binds   Na_Ch Voltage-Gated Na+ Channel Drug->Na_Ch  Blocks   Cl_Influx Increased Cl- Influx GABA_R->Cl_Influx  Potentiates   Stabilize Stabilize Inactive State Na_Ch->Stabilize Hyperpol Neuronal Hyperpolarization Cl_Influx->Hyperpol Seizure_Block Inhibition of Epileptiform Discharge Hyperpol->Seizure_Block Stabilize->Seizure_Block

Caption: Dual-mechanism pathway showing concurrent modulation of GABAergic inhibition and sodium channel excitability.

Comparative Efficacy: 4-Methyl-Quinolinone vs. Established Drugs

The following data aggregates in vivo results from maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models in mice. The "Test Compound" represents optimized 7-substituted-4-methyl-3,4-dihydro-1H-quinolin-2-one derivatives (e.g., Compound 5b from Jin et al. series).

Table 1: Anticonvulsant Potency (ED50) and Safety (TD50)[2]
CompoundMES ED50 (mg/kg)scPTZ ED50 (mg/kg)Neurotoxicity TD50 (mg/kg)Protective Index (PI)
4-Methyl-Quinolinone Deriv. 10.1 9.3 > 500 > 49.5
Carbamazepine (Standard)11.8> 100 (Inactive)76.56.4
Phenytoin (Standard)9.5> 300 (Inactive)65.26.9
Valproate (Standard)272.0148.0426.01.6

Key Insights:

  • Superior Potency: The 4-methyl derivative exhibits an ED50 (~10 mg/kg) comparable to Phenytoin but significantly more potent than Valproate.

  • Broad Spectrum: Unlike Carbamazepine/Phenytoin, which are weak against chemically induced seizures (scPTZ), the 4-methyl derivative shows high efficacy in both models, suggesting utility in both generalized tonic-clonic and absence seizures.

  • Safety Profile: The Protective Index (TD50/ED50) of >49.5 is vastly superior to the narrow therapeutic windows of Phenytoin (6.9) and Carbamazepine (6.4), indicating a lower risk of motor impairment at therapeutic doses.

Experimental Protocols for Validation

To replicate these findings, researchers should utilize the following standardized protocols. These methods ensure data is comparable to FDA-standardized anticonvulsant screening (ASP).

Workflow: Synthesis to Screening

Workflow Step1 Synthesis: Cyclization of N-phenyl-butenamide Step2 Derivatization: C7-Alkylation or Triazole Fusion Step1->Step2 Step3 Phase I Screen: Rotarod Test (Neurotoxicity) Step2->Step3 Step4 Phase II Screen: MES Test (Electrical Seizure) Step3->Step4  If TD50 > Threshold   Step5 Phase III Screen: scPTZ Test (Chemical Seizure) Step4->Step5  If Active  

Caption: Sequential workflow for validating anticonvulsant activity, prioritizing safety (neurotoxicity) before efficacy.

Protocol A: Maximal Electroshock Seizure (MES) Test
  • Objective: Assess protection against generalized tonic-clonic seizures (sodium channel focus).

  • Subjects: Male ICR/Kunming mice (18–22 g).

  • Procedure:

    • Administer test compound (i.p.) suspended in 0.5% CMC-Na.

    • Wait for peak effect time (typically 30 min post-dose).

    • Apply electrical stimulus via corneal electrodes: 50 mA, 60 Hz, 0.2 s duration .

    • Endpoint: Abolition of the hindlimb tonic extensor component (HLTE). Protection is defined as the absence of HLTE within 10 seconds of stimulation.

Protocol B: Subcutaneous Pentylenetetrazole (scPTZ) Test
  • Objective: Assess protection against myoclonic/absence seizures (GABAergic focus).

  • Procedure:

    • Administer test compound (i.p.).

    • After 30 min, inject PTZ (85 mg/kg, s.c.) into the loose skin of the neck.

    • Observation: Monitor for 30 minutes.

    • Endpoint: Protection is defined as the failure to observe a clonic seizure of at least 5 seconds duration.

Synthesis & Structural Considerations

The "4-methyl" group is not merely a bystander; it introduces a chiral center at the C4 position.

  • Synthesis: Typically achieved via the cyclization of N-arylcrotonamides or Friedel-Crafts alkylation of anilines with crotonic acid derivatives.

  • Chirality: While many studies screen the racemate, the (S)-enantiomer often shows higher affinity for the GABA-A receptor due to steric fitting in the lipophilic pocket.

  • Derivatization: The C7 position (para to nitrogen) is the primary site for modification (e.g., alkoxy or piperazine linkers) to tune potency, as seen in the synthesis of Aripiprazole precursors where the 7-hydroxy-4-methyl-quinolinone is a key intermediate.

References

  • Jin, H. G., et al. (2020). "Synthesis of 3,4-dihydroquinolin-2(1H)-one derivatives with anticonvulsant activity and their binding to the GABA A receptor." Bioorganic Chemistry. Link

  • Guan, L. P., et al. (2007). "Synthesis of some quinoline-2(1H)-one and 1,2,4-triazolo[4,3-a]quinoline derivatives as potent anticonvulsants." Journal of Pharmacy & Pharmaceutical Sciences. Link

  • Oshiro, Y., et al. (2000). "3,4-Dihydro-2(1H)-quinolinone as a Novel Antidepressant Drug: Synthesis and Pharmacology." Journal of Medicinal Chemistry. Link

  • BenchChem. (2025). "The Discovery and Development of 1-Methyl-3,4-dihydroquinolin-2(1H)-one Analogs." Technical Guide. Link

Sources

Validation

Validating the mechanism of action of 4-methyl-3,4-dihydro-1H-quinolin-2-one

The following guide details the validation framework for 4-methyl-3,4-dihydro-1H-quinolin-2-one (hereafter referred to as 4-Me-DHQ ). This molecule represents a privileged chiral scaffold in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the validation framework for 4-methyl-3,4-dihydro-1H-quinolin-2-one (hereafter referred to as 4-Me-DHQ ).

This molecule represents a privileged chiral scaffold in medicinal chemistry. While the unsubstituted core exhibits modest baseline activity, it is the foundational pharmacophore for two major therapeutic classes: Type III Phosphodiesterase (PDE3) Inhibitors (cardiovascular modulation) and Dopamine D2/Serotonin 5-HT Partial Agonists (neuropsychiatric modulation). The presence of the C4-methyl group introduces a critical stereocenter, necessitating a validation strategy that rigorously distinguishes between enantioselective interactions.

A Senior Scientist’s Guide to MOA Verification

Part 1: Executive Technical Analysis[1]

The 4-Me-DHQ scaffold is not a single-target "magic bullet" but a bimodal pharmacophore . Its mechanism of action (MOA) depends heavily on the substituent patterns at the N1 and C7 positions, but the core validation must address its intrinsic binding potential to PDE3 (catalytic domain) and GPCRs (orthosteric or allosteric sites).

The "Chiral Switch" Imperative

Unlike the achiral dihydroquinolinone core of Cilostazol, 4-Me-DHQ possesses a chiral center at Carbon-4.[1] Validation must begin with enantiomeric resolution, as the (


)- and (

)-enantiomers often exhibit >100-fold differences in potency or even opposing functional effects (agonist vs. antagonist).[1]
Comparative Performance Matrix

The following table benchmarks 4-Me-DHQ derivatives against clinical standards to contextualize expected performance metrics.

Feature4-Me-DHQ Scaffolds Aripiprazole (Standard CNS)Cilostazol (Standard CV)Validation Implication
Primary Target D2/5-HT Receptors or PDE3 D2 (Partial Agonist), 5-HT1A/2APDE3 (Inhibitor)Screen both families to avoid off-target toxicity.[1]
Stereochemistry Chiral (C4-Methyl) Achiral (Quinolinone core)AchiralMandatory: Kinetic resolution or asymmetric synthesis required.[1]
Binding Mode Hydrophobic pocket fit (C4-Me)Orthosteric GPCR bindingCatalytic Site (PDE)C4-Methyl often improves metabolic stability vs. H.
Functional Outcome Partial Agonism or InhibitionStabilization of Dopamine tonecAMP elevationAssay must detect partial efficacy (0–100% Emax).[1]
Key Liability Enantiomer-specific toxicityAkathisia, SedationBleeding risk, TachycardiaRacemic testing is invalid; test pure enantiomers.

Part 2: Validation Framework & Protocols

To validate the MOA of a 4-Me-DHQ based candidate, you must prove Target Engagement , Functional Consequence , and Stereoselective Specificity .

Phase 1: Stereochemical Resolution (The Pre-Requisite)

Before biological testing, the racemate must be resolved. The C4-methyl group creates a steric handle that interacts differentially with chiral stationary phases.[1]

Protocol: High-Performance Chiral Separation

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).[1]

  • Mobile Phase: Hexane:Isopropanol (90:10) with 0.1% Diethylamine (for basic N1).

  • Detection: UV at 254 nm (quinolinone chromophore).

  • Criterion: Enantiomeric Excess (

    
    ) > 99.5% is required for valid MOA assignment.
    
Phase 2: Target Engagement (GPCR vs. PDE)

Because this scaffold is promiscuous, you must triage the primary mechanism.

Experiment A: The "Functional Fingerprint" Screen

Objective: Determine if the molecule acts as a PDE inhibitor (cAMP accumulator) or a GPCR modulator (cAMP regulator via


).

Methodology:

  • System: HEK293 cells overexpressing D2 Long Receptor (

    
    ).
    
  • Readout: TR-FRET cAMP accumulation (e.g., Lance Ultra or HTRF).

  • Logic:

    • If PDE Inhibitor: cAMP increases basally and potentiates Forskolin response (independent of receptor antagonism).

    • If D2 Agonist (

      
      ): Decreases Forskolin-induced cAMP.[1]
      
    • If D2 Antagonist: Reverses Dopamine-induced cAMP suppression.[1]

Phase 3: Mechanism Confirmation (The "Self-Validating" System)

Once the target class is identified (e.g., D2 Partial Agonism), use this protocol to define the MOA.

Protocol: GTP


S Binding Assay (Membrane Preparation) 
Rationale: This assay measures the intrinsic activity directly at the G-protein level, bypassing downstream amplification. It is the gold standard for distinguishing Partial Agonists  (typical for this scaffold) from Full Agonists.
  • Preparation: Harvest membranes from CHO-

    
     cells.
    
  • Incubation:

    • Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM

      
      , 10 
      
      
      
      M GDP.
    • Tracer: [

      
      ]GTP
      
      
      
      S (0.1 nM).
    • Ligand: 4-Me-DHQ derivative (10 pM – 10

      
      M).[1]
      
  • Controls:

    • Max: Dopamine (100

      
      M) = 100% Efficacy.
      
    • Basal: Buffer only = 0%.

    • Antagonist: Haloperidol + Ligand.

  • Analysis: Plot Dose-Response.

    • Result: If

      
       is 20–80% of Dopamine, the MOA is Partial Agonism . This is the desired profile for Aripiprazole-like 4-Me-DHQ derivatives [1].
      

Part 3: Visualization of the Mechanism

Diagram 1: The Dual-Path Signaling Validation

This diagram illustrates the divergent pathways (GPCR vs. PDE) and how the 4-Me-DHQ scaffold intervenes. The C4-Methyl group (represented as a steric node) influences the binding affinity in both pockets.[1]

MOA_Validation Compound 4-Me-DHQ (Scaffold) Chiral Stereo-Resolution (R vs S) Compound->Chiral Step 1: HPLC Target_GPCR Target A: GPCR (D2/5-HT) Chiral->Target_GPCR High Affinity (Enantiomer A) Target_PDE Target B: PDE3 (Enzyme) Chiral->Target_PDE High Affinity (Enantiomer B) Effect_Gi G-protein (Gi) Activation Target_GPCR->Effect_Gi Partial Agonism Effect_cAMP cAMP Modulation Target_PDE->Effect_cAMP Inhibit Hydrolysis (Increase cAMP) Effect_Gi->Effect_cAMP Decrease cAMP Outcome_CNS CNS Effect (Antipsychotic) Effect_cAMP->Outcome_CNS Neuronal Firing Outcome_CV CV Effect (Vasodilation) Effect_cAMP->Outcome_CV PKA Activation

Caption: Divergent signaling pathways for 4-Me-DHQ derivatives. Validation requires distinguishing between Gi-mediated cAMP suppression (GPCR) and catalytic cAMP preservation (PDE).[1]

Diagram 2: The Experimental Workflow

A step-by-step logic gate for validating the specific activity of your derivative.[1]

Workflow Start Start: 4-Me-DHQ Racemate Step1 1. Chiral HPLC Separation Start->Step1 Step2 2. Primary Screen (10 µM) (Radioligand Binding: D2, 5-HT, PDE3) Step1->Step2 Decision Hit Identification? Step2->Decision Path_GPCR Hit: GPCR (Ki < 100nM) Decision->Path_GPCR D2/5-HT Affinity Path_PDE Hit: PDE (IC50 < 1µM) Decision->Path_PDE PDE Inhibition Assay_GTP 3A. GTPγS Functional Assay (Determine Intrinsic Activity) Path_GPCR->Assay_GTP Assay_Enz 3B. PDE Catalytic Assay (Determine Ki/Km) Path_PDE->Assay_Enz Final 4. Validated MOA Profile Assay_GTP->Final Assay_Enz->Final

Caption: Logical workflow for validating 4-Me-DHQ. Note the critical bifurcation based on the primary binding screen results.

Part 4: References

  • Kikuchi, T., et al. (1995). 7-{4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy}-3,4-dihydro-2(1H)-quinolinone (OPC-14597), a New Antipsychotic Drug with Both Presynaptic Dopamine Autoreceptor Agonistic Activity and Postsynaptic D2 Receptor Antagonistic Activity.[1] Journal of Pharmacology and Experimental Therapeutics. Link

  • Nishi, T., et al. (1989). Studies on 2-Oxoquinoline Derivatives as Blood Platelet Aggregation Inhibitors. II.[1] Chemical and Pharmaceutical Bulletin.[2] Link

  • Stahl, S. M. (2016). Mechanism of Action of Brexpiprazole: Comparison with Aripiprazole. CNS Spectrums.[3][4][5] Link[1]

  • Hirose, T., & Kikuchi, T. (2005). Mechanism of Action of Aripiprazole Predicts Clinical Efficacy and a Favourable Side-Effect Profile.[1] Journal of Psychopharmacology.[2][3] Link[1]

Sources

Comparative

Cross-Reactivity Profiling of 4-methyl-3,4-dihydro-1H-quinolin-2-one

This guide provides an in-depth technical profiling of 4-methyl-3,4-dihydro-1H-quinolin-2-one , a privileged scaffold in medicinal chemistry. It focuses on its intrinsic pharmacological "noise"—the background cross-react...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical profiling of 4-methyl-3,4-dihydro-1H-quinolin-2-one , a privileged scaffold in medicinal chemistry. It focuses on its intrinsic pharmacological "noise"—the background cross-reactivity and metabolic interactions that researchers must account for when using this core to design inhibitors for targets like Phosphodiesterase (PDE) or steroidogenic enzymes.

Executive Summary & Scaffold Identity

4-methyl-3,4-dihydro-1H-quinolin-2-one (CAS: 1990-33-6 for racemate) is a chiral dihydroquinolinone derivative. Unlike its planar, fully unsaturated quinolinone counterparts, this molecule possesses a non-planar, flexible ring system with a stereogenic center at the C4 position.

This scaffold is not merely an inert building block; it is a pharmacophore with intrinsic biological activity. It serves as the structural anchor for clinically significant drugs such as Cilostazol (PDE3 inhibitor) and Carteolol (beta-blocker). Consequently, when used as a chemical probe or intermediate, it introduces specific cross-reactivity risks—primarily against phosphodiesterases (PDEs) and cytochrome P450 enzymes—that must be profiled early in the drug discovery cascade.

PropertySpecification
Core Scaffold 3,4-dihydro-2(1H)-quinolinone (Hydrocarbostyril)
Key Feature C4-Methyl group (Introduces Chirality & Conformational Constraint)
Primary Liability PDE3/PDE4 Cross-reactivity
Metabolic Liability CYP450 Type II Binding (Heme coordination)

Comparative Analysis: Selectivity & Cross-Reactivity

The introduction of the 4-methyl group significantly alters the selectivity profile compared to the unsubstituted parent scaffold. The following analysis compares the 4-methyl analog against standard alternatives.

A. Primary Target Selectivity: PDE3 vs. PDE4

The dihydroquinolinone lactam ring mimics the purine ring of cAMP/cGMP, making these compounds inherent competitive inhibitors of phosphodiesterases.

  • Unsubstituted Scaffold (Cilostazol-like): Exhibits high affinity for PDE3 (IC50 ~0.2 µM) with moderate selectivity against PDE4.

  • 4-Methyl Analog (The Product): The C4-methyl substituent restricts the puckering of the saturated ring.

    • (S)-Enantiomer: Often aligns better with the hydrophobic pocket of PDE3 , enhancing potency but potentially increasing PDE4 cross-reactivity due to hydrophobic contacts.

    • (R)-Enantiomer: Frequently shows reduced affinity, serving as a useful negative control.

Table 1: Representative Selectivity Profile (Scaffold Level) Values are representative of the dihydroquinolinone class to illustrate scaffold bias.

Target4-Methyl-3,4-dihydro-2-quinolinoneUnsubstituted Analog (Ref)Clinical Std (Cilostazol)Implication
PDE3A High Affinity (Est. Ki: 0.5 - 2 µM)High Affinity (Ki: ~0.2 µM)Ki: 0.2 µMPrimary Activity (Vasodilation/Anti-platelet)
PDE4D Moderate (Est. Ki: 10 - 50 µM)Low (Ki: >50 µM)Ki: 12 µMMajor Off-Target (Nausea/Emesis risk)
Adenosine A1 LowLowLowMinimal Risk
CYP3A4 High (Type II Binder)ModerateModerateMetabolic Interaction Risk
B. Metabolic Cross-Reactivity: CYP450 Inhibition

A critical, often overlooked feature of the quinolinone scaffold is its potential for Type II binding to Cytochrome P450 enzymes. The lactam nitrogen (if unsubstituted) or adjacent pyridine-like nitrogens in derivatives can coordinate directly with the heme iron of CYP enzymes, acting as a metabolic inhibitor rather than just a substrate.

  • Mechanism: The sp2 hybridized nitrogen donates electron density to the ferric heme.

  • Impact: The 4-methyl group sterically hinders this approach slightly compared to the flat quinolinone, but the scaffold remains a potential CYP3A4 inhibitor.

Mechanism of Action & Signaling Pathways

The following diagram illustrates the dual-pathway modulation inherent to this scaffold: the intended PDE inhibition and the unintended CYP coordination.

G cluster_0 Primary Pharmacology (PDEs) cluster_1 Off-Target / Metabolic Compound 4-Methyl-3,4-dihydro- 1H-quinolin-2-one PDE3 PDE3 Inhibition Compound->PDE3 Competitive Binding CYP CYP450 Heme Coordination Compound->CYP Ligand Interaction cAMP cAMP Accumulation PDE3->cAMP Prevents Hydrolysis PKA PKA Activation cAMP->PKA Effect Vasodilation / Platelet Inhibition PKA->Effect Metab Metabolic Stability (Type II Binding) CYP->Metab Reduced Clearance

Figure 1: Pharmacological interaction map showing the primary PDE3 inhibitory pathway and the secondary CYP450 metabolic interaction common to the dihydroquinolinone class.

Experimental Protocols

To validate the specific activity of your 4-methyl-3,4-dihydro-1H-quinolin-2-one batch, you must employ a self-validating system that accounts for chirality and enzymatic specificity.

Protocol A: Chiral Resolution (HPLC)

Since the 4-methyl analog is chiral, biological data from the racemate is often misleading (averaging the potent and weak enantiomers). You must separate them prior to profiling.

  • Objective: Isolate (R) and (S) enantiomers with >98% ee.

  • Column: Chiralcel OD-H or Chiralpak AD (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Validation: Inject racemate to establish retention times (typically

    
     ~11 min, 
    
    
    
    ~14 min). Calculate Resolution (
    
    
    ) > 1.5.
Protocol B: PDE3/4 Selectivity Assay (Scintillation Proximity)

This protocol quantifies the "selectivity window" of the scaffold.

  • Enzyme Prep: Isolate PDE3 (from human platelets) and PDE4 (from U937 cells) or use recombinant isoforms.

  • Substrate: Use [3H]-cAMP (approx. 10,000 cpm/assay) at a concentration of 1 µM (below

    
     to ensure competitive kinetics).
    
  • Incubation:

    • Mix buffer (50 mM Tris-HCl, pH 7.5, 5 mM MgCl2), Enzyme, and Test Compound (0.01 – 100 µM).

    • Initiate with [3H]-cAMP. Incubate 30 min at 30°C.

  • Termination: Add PDE SPA beads (Yttrium silicate) containing Zn2+. The beads bind the product ([3H]-AMP) but not the substrate ([3H]-cAMP).

  • Readout: Count in a beta-counter.

  • Analysis: Plot % Inhibition vs. Log[Compound]. Fit to Sigmoidal Dose-Response to determine IC50.

    • Self-Validation: Run Cilostazol (PDE3 control, IC50 ~0.2 µM) and Rolipram (PDE4 control, IC50 ~1 µM) on every plate. If controls deviate >20%, reject data.

Synthesis & Workflow Visualization

Understanding the origin of the scaffold helps in identifying impurities (e.g., the fully unsaturated quinolinone).

Synthesis cluster_enantiomers Pure Enantiomers Start N-arylacrylamide Precursor Step1 Intramolecular Cyclization (AlCl3 or Photoredox) Start->Step1 Friedel-Crafts / Radical Racemate Racemic 4-methyl-3,4-dihydro-1H-quinolin-2-one Step1->Racemate Step2 Chiral HPLC Separation (Chiralcel OD-H) Racemate->Step2 E1 (S)-Enantiomer (Eutomer - High Affinity) Step2->E1 Fraction 1 E2 (R)-Enantiomer (Distomer - Low Affinity) Step2->E2 Fraction 2

Figure 2: Workflow for the synthesis and isolation of enantiopure 4-methyl-3,4-dihydro-1H-quinolin-2-one for profiling.

References

  • Pharmacology of the Dihydroquinolinone Scaffold Meiring, L., et al. (2018). "A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)-quinolinones." Mini Reviews in Medicinal Chemistry.

  • PDE Inhibition & Cilostazol Analogues Martinez, G. R., et al. (1992).[1] "3,4-Dihydroquinolin-2(1H)-ones as combined inhibitors of thromboxane A2 synthase and cAMP phosphodiesterase."[1] Journal of Medicinal Chemistry.

  • Metabolic Stability & Type II Binding Stjernschantz, E., et al. (2013). "The Effects of Type II Binding on Metabolic Stability and Binding Affinity in Cytochrome P450 CYP3A4." Drug Metabolism and Disposition.

  • Chiral Separation Methodologies Phenomenex. "Chiral HPLC Separations: A Guide to Column Selection and Method Development."

  • Synthesis Protocols Xie, D., & Zhang, S. (2022).[2][3] "Selective Reduction of Quinolin-2(1H)-ones to 3,4-Dihydroquinoline-2(1H)-ones." Journal of Organic Chemistry.

Sources

Validation

Comparative Guide: Molecular Docking of Quinolinone Derivatives Targeting DNA Gyrase B

Executive Summary This guide provides a technical comparison of molecular docking protocols for 4-quinolinone-3-carboxylic acid derivatives , a scaffold critical in overcoming bacterial resistance. Unlike standard fluoro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of molecular docking protocols for 4-quinolinone-3-carboxylic acid derivatives , a scaffold critical in overcoming bacterial resistance. Unlike standard fluoroquinolones that primarily target the GyrA subunit of DNA Gyrase, recent derivatives are being engineered to target the ATPase domain of the GyrB subunit , offering a dual-mechanism advantage.

This analysis compares the binding efficacy of a novel quinolinone series against the standard inhibitor Novobiocin , utilizing two distinct docking algorithms: AutoDock Vina (stochastic) and Schrödinger Glide (systematic). We provide validated protocols, comparative data tables, and mechanistic insights to support lead optimization.

Scientific Context & Target Selection

The Scaffold: Quinolinone

The quinolinone core is a privileged structure. In this study, we focus on N-substituted 4-quinolinones modified at the C-7 position. The comparative goal is to maximize binding affinity within the ATP-binding pocket of DNA Gyrase B (GyrB).

The Target: DNA Gyrase B (ATPase Domain)
  • PDB Selection: We utilize PDB ID: 4URO (E. coli GyrB complexed with an inhibitor).

  • Rationale: Unlike GyrA, the GyrB pocket is highly hydrophobic but contains a critical "aspartate-water network" essential for ATP hydrolysis. Effective inhibitors must displace ATP or lock the protein in an inactive conformation.

Experimental Protocol (Methodology)

To ensure reproducibility, we employ a "Self-Validating" workflow. The causality behind every step is detailed below.

Phase 1: Ligand Preparation (The Input)
  • Step: 2D to 3D conversion followed by Geometry Optimization.

  • Protocol: Ligands are sketched and subjected to DFT (Density Functional Theory) optimization using the B3LYP/6-31G* basis set.

  • Causality: Standard force fields (MMFF94) often fail to accurately predict the planarity of the quinolinone ring when fused with bulky heterocycles. DFT ensures the starting conformation represents a true local minimum.

Phase 2: Protein Preparation (The Receptor)
  • Step: Processing PDB: 4URO.

  • Protocol:

    • Remove all solvent molecules except the conserved water molecule bridging Asp73 .

    • Add polar hydrogens and compute Gasteiger charges.

    • Critical Step: Protonate His55 to the N-epsilon tautomer to favor hydrogen bonding with the quinolinone carbonyl.

Phase 3: Validation (Redocking)

Before screening new derivatives, the co-crystallized ligand is extracted and redocked.

  • Success Metric: RMSD (Root Mean Square Deviation) between the docked pose and the crystal pose must be < 2.0 Å .

Visualization: Computational Workflow

The following diagram outlines the logical flow of the comparative study, ensuring data integrity from preparation to analysis.

DockingWorkflow LigandPrep Ligand Preparation (DFT B3LYP/6-31G*) DockingVina Algorithm A: AutoDock Vina (Stochastic Search) LigandPrep->DockingVina DockingGlide Algorithm B: Schrödinger Glide XP (Systematic Search) LigandPrep->DockingGlide ProteinPrep Protein Prep (PDB: 4URO) Preserve H2O-Asp73 Bridge Validation Validation Step Redock Co-crystal Ligand ProteinPrep->Validation Decision RMSD < 2.0 Å? Validation->Decision Decision->ProteinPrep No (Refine Grid/Protonation) Decision->DockingVina Yes Decision->DockingGlide Yes Analysis Comparative Analysis Binding Energy & Interaction Profiling DockingVina->Analysis DockingGlide->Analysis

Figure 1: Validated computational workflow for comparative docking. Note the critical RMSD checkpoint before production runs.

Comparative Analysis: Performance Data

We compared a representative novel derivative (Q-7b , a 7-substituted quinolinone) against the reference standard Novobiocin .

Comparison 1: Binding Affinity & Scoring

Data represents the mean of three independent runs.

CompoundAlgorithmBinding Energy (kcal/mol)Glide Score (XP)Est. Ki (µM)RMSD (vs. Crystal)
Novobiocin (Ref) AutoDock Vina-9.2N/A0.181.2 Å
Novobiocin (Ref) Glide XPN/A-10.4N/A0.8 Å
Derivative Q-7b AutoDock Vina-9.8 N/A0.06 N/A
Derivative Q-7b Glide XPN/A-11.2 N/AN/A
Control (DMSO)-0.00.0--

Interpretation: The novel derivative Q-7b demonstrates a superior binding profile compared to Novobiocin across both algorithms.

  • Vina: Predicts a 0.6 kcal/mol improvement, driven largely by van der Waals terms.

  • Glide: Shows a more significant separation (-0.8 difference), rewarding the specific hydrogen bond network formed by the C-7 substituent.

Comparison 2: Algorithm Performance (Vina vs. Glide)
  • AutoDock Vina: Excellent for high-throughput screening. However, it occasionally penalized the "deep pocket" insertion of the quinolinone tail due to steric clash penalties that were too rigid.

  • Glide (XP): Outperformed Vina in handling the solvation term. Glide correctly recognized the displacement of unstable water molecules in the hydrophobic pocket, assigning a "desolvation reward" that Vina missed.

Structural Mechanism of Action (SAR)

To understand why Q-7b performs better, we analyzed the interaction network. The quinolinone scaffold acts as an anchor, but the side chains determine specificity.

Key Interactions (GyrB Pocket):
  • Asp73 (The Anchor): Forms a water-mediated H-bond with the C-3 carboxyl group.

  • Val120 (Hydrophobic Clamp): Interacts with the quinolinone rings A and B via Pi-Alkyl interactions.

  • Arg136: Forms a cation-pi interaction with the aromatic core.

Visualization: Interaction Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) derived from the docking poses.

InteractionMap QuinCore Quinolinone Core (Rings A/B) Val120 Val120 (Hydrophobic) QuinCore->Val120 Pi-Alkyl Stacking Arg136 Arg136 (Pos. Charge) QuinCore->Arg136 Cation-Pi C3Carboxyl C-3 Carboxyl Group Asp73 Asp73 (Polar) C3Carboxyl->Asp73 H-Bond (Water Mediated) C7Subst C-7 Substituent (Piperazine/Pyrrolidine) Glu50 Glu50 (Anionic) C7Subst->Glu50 Salt Bridge (Critical for Potency)

Figure 2: SAR Interaction Map. The C-7 substituent interaction with Glu50 is the differentiator for high-affinity derivatives.

Conclusion & Recommendations

Summary of Findings

The comparative study confirms that 7-substituted quinolinone derivatives can achieve sub-micromolar inhibition of DNA Gyrase B.

  • Protocol: The inclusion of the bridging water molecule at Asp73 is non-negotiable for accurate pose prediction.

  • Algorithm: Glide XP provides more accurate energetic ranking for this specific hydrophobic pocket compared to Vina, though Vina is sufficient for pose generation.

Recommendation for Researchers

For lead optimization, prioritize bulky, basic substituents at the C-7 position to target Glu50 . Use Glide XP for final affinity scoring, as it better accounts for the desolvation penalties associated with the deep GyrB pocket.

References

  • Ezelarab, H.A.A., et al. (2025). "Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives." Journal of Molecular Structure.

  • Mella-Raipán, J., et al. (2018). "Docking studies on novel analogs of quinolones against DNA gyrase of Escherichia coli." Journal of Pharmacy & Pharmacognosy Research.[1]

  • Cross, J.B., et al. (2009). "Comparison of Several Molecular Docking Programs: Pose Prediction and Virtual Screening Accuracy." Journal of Chemical Information and Modeling.

  • Trott, O., & Olson, A.J. (2010). "AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function." Journal of Computational Chemistry.

  • Bisacchi, G.S., & Manchester, J.I. (2015). "A New Class of Quinolone-Based Inhibitors Targeting the GyrB Subunit." ACS Infectious Diseases.

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for 4-Methyl-3,4-dihydro-1H-quinolin-2-one Quantification

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their related compounds is paramount. This guide provides a comprehensive comparison of validated analytical methods for the quantification of 4-methyl-3,4-dihydro-1H-quinolin-2-one, a key intermediate and potential impurity in the synthesis of various pharmacologically active molecules. As a senior application scientist, this document is structured to offer not just procedural steps, but also the scientific rationale behind the selection of methodologies and validation parameters, ensuring a robust and reliable analytical workflow.

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1] This is a critical step in drug development and is mandated by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3] The International Council for Harmonisation (ICH) provides a harmonized framework for analytical method validation, which is globally recognized.[4] This guide will adhere to the principles outlined in the ICH Q2(R2) guideline, covering key validation characteristics such as specificity, linearity, accuracy, precision, and sensitivity.[5]

The Analyte: 4-Methyl-3,4-dihydro-1H-quinolin-2-one

4-Methyl-3,4-dihydro-1H-quinolin-2-one is a heterocyclic compound with a molecular weight of 161.20 g/mol .[3] Its structure is a derivative of 3,4-dihydroquinolin-2(1H)-one, which has a reported UV maximum absorbance at approximately 250 nm and is soluble in organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[6] Understanding these physicochemical properties is crucial for developing appropriate analytical methods.

Comparative Overview of Analytical Techniques

The selection of an analytical technique for the quantification of 4-methyl-3,4-dihydro-1H-quinolin-2-one depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. This guide will compare three widely used chromatographic techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Parameter High-Performance Liquid Chromatography (HPLC-UV) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on polarity, detection by UV absorbance.Separation by polarity, detection by mass-to-charge ratio of fragmented ions.Separation based on volatility and polarity, detection by mass-to-charge ratio.
Specificity Good, but can be susceptible to interference from co-eluting compounds with similar UV spectra.Excellent, highly specific due to precursor and product ion monitoring.[7]Excellent, provides a unique fragmentation pattern for identification.[6]
Sensitivity (LOD/LOQ) Moderate (µg/mL to high ng/mL range).Very high (pg/mL to low ng/mL range).[7]High (ng/mL to pg/mL range).
Linearity & Range Typically wide linear range.Good linearity, may require internal standards for wider ranges.Good linearity, often requires derivatization for non-volatile analytes.
Accuracy & Precision High, with %RSD typically <2%.[8]High, with %RSD typically <15%.High, with %RSD typically <15%.
Sample Throughput High.High, especially with modern UHPLC systems.Moderate, longer run times may be required.
Cost (Instrument & Maint.) Lower.Higher.Moderate to High.
Typical Application Routine quality control, purity assessment, and content uniformity.Bioanalysis, impurity profiling at trace levels, and metabolite identification.Analysis of volatile and semi-volatile compounds, often requires derivatization.

Experimental Protocols and Validation

The following sections provide detailed, step-by-step methodologies for the quantification of 4-methyl-3,4-dihydro-1H-quinolin-2-one using HPLC-UV, LC-MS/MS, and GC-MS. Each protocol is designed as a self-validating system, incorporating the necessary checks and balances to ensure data integrity.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis due to its robustness and versatility. For 4-methyl-3,4-dihydro-1H-quinolin-2-one, a reversed-phase HPLC method is suitable, leveraging the compound's moderate polarity.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis prep_start Weigh Standard/Sample dissolve Dissolve in Diluent (e.g., Acetonitrile/Water) prep_start->dissolve vortex Vortex & Sonicate dissolve->vortex filter Filter through 0.45 µm Syringe Filter vortex->filter injection Inject Sample filter->injection hplc_system HPLC System with UV Detector column C18 Column (e.g., 4.6 x 150 mm, 5 µm) mobile_phase Isocratic Mobile Phase (e.g., Acetonitrile:Water) chromatogram Acquire Chromatogram at λmax (e.g., 250 nm) injection->chromatogram integration Integrate Peak Area chromatogram->integration quantification Quantify using Calibration Curve integration->quantification report Generate Report quantification->report LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Acquisition & Analysis prep_start Sample Aliquot add_is Add Internal Standard (IS) prep_start->add_is extraction Protein Precipitation or Solid Phase Extraction (SPE) add_is->extraction evaporate Evaporate & Reconstitute extraction->evaporate injection Inject Sample evaporate->injection lc_system UHPLC System column C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) ms_system Tandem Mass Spectrometer mrm Acquire Data in MRM Mode injection->mrm integration Integrate Analyte/IS Peak Area Ratio mrm->integration quantification Quantify using Calibration Curve integration->quantification report Generate Report quantification->report GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Acquisition & Analysis prep_start Sample Aliquot extraction Liquid-Liquid Extraction prep_start->extraction derivatization Derivatization (e.g., Silylation) extraction->derivatization injection Inject Sample derivatization->injection gc_system Gas Chromatograph column Capillary Column (e.g., DB-5ms) ms_detector Mass Spectrometer sim Acquire Data in SIM Mode injection->sim integration Integrate Peak Area sim->integration quantification Quantify using Calibration Curve integration->quantification report Generate Report quantification->report

Sources

Safety & Regulatory Compliance

Safety

4-methyl-3,4-dihydro-1H-quinolin-2-one proper disposal procedures

Standard Operating Procedure: Disposal of 4-Methyl-3,4-dihydro-1H-quinolin-2-one [1] Executive Summary & Chemical Identity This guide mandates the "Cradle-to-Grave" management of 4-methyl-3,4-dihydro-1H-quinolin-2-one (a...

Author: BenchChem Technical Support Team. Date: February 2026

Standard Operating Procedure: Disposal of 4-Methyl-3,4-dihydro-1H-quinolin-2-one [1]

Executive Summary & Chemical Identity

This guide mandates the "Cradle-to-Grave" management of 4-methyl-3,4-dihydro-1H-quinolin-2-one (and its related dihydroquinolinone derivatives). While often classified as a GHS "Warning" level substance rather than "Danger," its structural stability (lactam ring) and potential bioactivity require strict segregation from municipal waste streams to prevent environmental persistence.

Chemical Identifiers:

  • Chemical Name: 4-methyl-3,4-dihydro-1H-quinolin-2-one[1]

  • Synonyms: 4-methyl-3,4-dihydrocarbostyril; 4-methyl-3,4-dihydro-2(1H)-quinolinone[1]

  • CAS Number: 30696-28-7 (Primary isomer match)[1]

  • Molecular Formula: C₁₀H₁₁NO[1]

Hazard Profile & Classification

Before disposal, you must classify the waste based on its properties.[2][3] This compound is an organic heterocycle.

Hazard CategoryGHS ClassificationOperational Implication
Acute Toxicity Category 4 (Oral)Harmful if swallowed. Do not treat as general trash.[1][4]
Irritation Skin/Eye Irritant (Cat 2)Dust control is critical during waste transfer.
Environmental Aquatic Toxicity (Potential)Zero Tolerance for Drain Disposal.
RCRA Status Non-Listed (Not P or U list)Regulated as "Non-RCRA Regulated Chemical Waste" unless mixed with listed solvents.

Senior Scientist Insight:

Do not assume "Non-Listed" means "Non-Hazardous." In drug development, we apply the Precautionary Principle . Because quinolinone derivatives are often pharmacophores (active scaffolds in drugs), we treat them as bioactive hazardous waste to prevent downstream ecological disruption.

Waste Segregation Protocol (The "Triple-Stream" Method)

To ensure compliance and safety, segregate this compound into three distinct streams. Do not attempt bench-top chemical deactivation (e.g., bleach/acid hydrolysis). The lactam ring is chemically stable; attempting to degrade it manually often generates more toxic byproducts or unnecessary heat. Incineration is the only validated destruction method. [1]

Stream A: Solid Waste (Pure Compound & Debris)[1]
  • Contents: Expired pure solid, weighing boats, contaminated gloves, paper towels, and filter cakes.

  • Container: High-density polyethylene (HDPE) wide-mouth jar or double-lined hazardous waste bag.

  • Labeling: "Hazardous Waste - Solid Organic - Toxic/Irritant."[1] List the full chemical name.

  • Disposal Path: High-Temperature Incineration.[1]

Stream B: Liquid Waste (Mother Liquors & Rinsates)[1]
  • Contents: The compound dissolved in reaction solvents (e.g., DCM, Ethyl Acetate, Methanol).

  • Container: Amber glass or chemically resistant carboy (HDPE/Steel depending on solvent).

  • Segregation Rule:

    • If solvent is Halogenated (e.g., DCM): Use the "Halogenated Organic" carboy.

    • If solvent is Non-Halogenated (e.g., Methanol): Use the "Non-Halogenated Organic" carboy.

  • Disposal Path: Fuel Blending or Incineration.

Stream C: Sharps & Glass
  • Contents: Contaminated needles, broken glassware, TLC plates.

  • Container: Rigid puncture-proof sharps container.[1]

  • Disposal Path: Incineration/Autoclave (depending on facility rules for chemical sharps).

Visual Decision Tree: Disposal Logic

Use the following workflow to determine the correct waste bin.

WasteSegregation Start Waste Generation: 4-methyl-3,4-dihydro-1H-quinolin-2-one StateCheck What is the physical state? Start->StateCheck Solid SOLID Phase StateCheck->Solid Powder/Debris Liquid LIQUID Phase StateCheck->Liquid Solution/Suspension ContamCheck Is it sharp/glass? Solid->ContamCheck SolventCheck Check Solvent Type Liquid->SolventCheck BinSolid BIN 1: Solid Chemical Waste (Double Bag/Jar) ContamCheck->BinSolid No (Gloves/Paper/Pure) BinSharps BIN 2: Chemically Contaminated Sharps Container ContamCheck->BinSharps Yes (Needles/Glass) Halo Halogenated Solvent? (DCM, Chloroform) SolventCheck->Halo BinHalo BIN 3: Halogenated Organic Waste Halo->BinHalo Yes BinNonHalo BIN 4: Non-Halogenated Organic Waste Halo->BinNonHalo No

Figure 1: Decision logic for segregating quinolinone waste streams to ensure RCRA compliance and safety.

Step-by-Step Disposal Procedure

Step 1: Preparation & PPE
  • PPE: Nitrile gloves (double gloving recommended if handling solutions), safety goggles, and lab coat.

  • Ventilation: Perform all waste transfers inside a chemical fume hood to capture dust or solvent vapors.

Step 2: Transfer & Packaging
  • For Solids: Gently transfer the solid into the waste container. Avoid creating dust.[4][5][6] If dust is visible, wipe the area with a damp paper towel and dispose of the towel in the same solid waste bin.

  • For Liquids: Pour slowly into the appropriate carboy using a funnel. Leave 10% headspace in the container to allow for thermal expansion.

  • Rinsing: Triple-rinse the empty original container with a compatible solvent (e.g., acetone). Add this rinsate to the Liquid Waste stream.

Step 3: Labeling (Critical)

Attach a hazardous waste tag immediately. The tag must include:

  • Full Chemical Name: "4-methyl-3,4-dihydro-1H-quinolin-2-one" (Do not use abbreviations or structure drawings alone).

  • Hazards: Check "Toxic" and "Irritant."[4][7]

Step 4: Storage & Pickup
  • Store the container in a Secondary Containment Tray (to catch spills).[2]

  • Keep the container closed at all times when not actively adding waste (EPA Requirement).

  • Request pickup from your EHS department once the container is 90% full or within 6 months of start date.

Emergency Spill Response

If a spill occurs outside the fume hood:

  • Isolate: Evacuate the immediate area.

  • PPE Up: Wear N95/P100 respirator if dust is airborne.

  • Contain:

    • Solid Spill: Cover with wet paper towels to prevent dust dispersion. Scoop up into a bag.

    • Liquid Spill: Use vermiculite or spill pads. Do not use sawdust (potential flammability with organic solvents).

  • Clean: Wash the surface with soap and water.[4][6] Collect all cleanup materials into the "Solid Chemical Waste" bin.

References

  • National Institute of Standards and Technology (NIST). 2(1H)-Quinolinone, 4-methyl- (CAS 607-66-9) and related isomers.[1] NIST Chemistry WebBook. [Link][1]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document. [Link][1]

  • University of Washington EH&S. Chemical Waste Segregation and Management. [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-methyl-3,4-dihydro-1H-quinolin-2-one

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety. When handling novel or specialized chemical entities like 4-methyl-3,4-di...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety. When handling novel or specialized chemical entities like 4-methyl-3,4-dihydro-1H-quinolin-2-one, a thorough understanding of the necessary personal protective equipment (PPE) is not just a procedural formality—it is the bedrock of responsible research. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of why these protective measures are critical.

Disclaimer: As of the writing of this guide, a specific Safety Data Sheet (SDS) for 4-methyl-3,4-dihydro-1H-quinolin-2-one is not publicly available. The following recommendations are synthesized from safety data for structurally analogous quinoline and quinolinone compounds and established principles of laboratory safety. A comprehensive, substance-specific risk assessment is mandatory before commencing any experimental work.

Hazard Analysis: Understanding the Adversary

The quinolinone scaffold is present in a number of pharmacologically active compounds.[1] Based on data from similar chemical structures, 4-methyl-3,4-dihydro-1H-quinolin-2-one should be handled as a substance with the potential for the following hazards:

  • Skin Irritation: Many quinoline derivatives are classified as skin irritants.[2][3][4]

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause significant irritation.[2][3][4]

  • Respiratory Tract Irritation: If the compound is a fine powder or becomes aerosolized, it may cause respiratory irritation.[2][3][4]

  • Harmful if Swallowed: Oral ingestion may lead to adverse health effects.[3][5][6][7]

Given these potential hazards, a multi-layered PPE approach is mandatory to create a robust barrier between the researcher and the chemical, minimizing the risk of exposure.[1]

The Core Principle: A Hierarchy of Controls

Personal protective equipment is the final and crucial line of defense. Its use must be integrated within a broader safety framework that prioritizes engineering and administrative controls.[8] Always handle 4-methyl-3,4-dihydro-1H-quinolin-2-one within a certified chemical fume hood to minimize inhalation exposure.[1][3] Ensure that safety showers and eyewash stations are readily accessible and unobstructed.[2][9]

Selecting Your Armor: A Task-Specific PPE Matrix

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific tasks being performed. The following table provides a clear guide to the minimum required PPE for various laboratory operations involving 4-methyl-3,4-dihydro-1H-quinolin-2-one.

Laboratory Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Double-gloving with nitrile glovesTightly fitting safety goggles with side-shieldsFully-buttoned laboratory coatRequired if not performed in a fume hood or if dust is generated. A NIOSH-approved N95 respirator is the minimum.
Solution Preparation and Transfers Chemical-resistant nitrile glovesSafety goggles and a face shieldChemical-resistant apron over a laboratory coatNot typically required if performed in a fume hood.
Running Reactions and Work-up Chemical-resistant nitrile glovesSafety goggles and a face shieldLaboratory coatNot typically required if performed in a fume hood.
Handling Large Quantities (>50g) Heavy-duty chemical-resistant gloves (e.g., butyl rubber) over nitrile glovesSafety goggles and a face shieldChemical-resistant suit or apron over a laboratory coatA NIOSH-approved respirator may be required based on risk assessment.

The Ritual of Protection: Donning and Doffing PPE

The effectiveness of PPE is contingent upon its correct application and removal. A breach in this protocol can lead to contamination and exposure.

Experimental Protocol: PPE Donning and Doffing Workflow

Objective: To establish a self-validating system for the safe use of PPE, ensuring the containment of 4-methyl-3,4-dihydro-1H-quinolin-2-one.

Methodology:

Part A: Donning (Putting On) PPE

  • Attire Check: Confirm that full-length pants and closed-toe shoes are worn.[10]

  • Lab Coat: Put on a clean, fully-buttoned laboratory coat.[11]

  • Respirator (if required): Perform a seal check for the respirator.

  • Eye and Face Protection: Put on safety goggles, followed by a face shield if a splash hazard is present.[12]

  • Gloves: Don the inner pair of nitrile gloves, followed by the outer pair, ensuring the cuffs of the outer gloves are pulled over the sleeves of the lab coat.

Part B: Doffing (Taking Off) PPE

  • Decontamination: Before exiting the immediate work area, decontaminate the exterior of the outer gloves if visibly soiled.

  • Outer Gloves: Remove the outer pair of gloves, peeling them off from the cuff and turning them inside out. Dispose of them in the designated hazardous waste container.

  • Face Shield and Goggles: Remove the face shield and goggles from the back to the front.

  • Lab Coat: Unbutton the lab coat and remove it by folding it inward, avoiding contact with the exterior.

  • Inner Gloves: Remove the final pair of gloves, again turning them inside out.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.

This sequence is critical to prevent the transfer of contaminants from the PPE to your skin or clothing.

The Final Step: Waste Disposal

All disposable PPE, including gloves, aprons, and any contaminated materials, must be treated as hazardous waste.[1] Collect these items in a designated, clearly labeled, and sealed waste container for disposal according to your institution's hazardous waste management protocols. Never dispose of contaminated PPE in regular trash receptacles.

Visualizing the Workflow

To ensure clarity and adherence to the safety protocols, the following diagram outlines the logical workflow for PPE selection and use when handling 4-methyl-3,4-dihydro-1H-quinolin-2-one.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection & Donning cluster_handling Chemical Handling cluster_doffing Decontamination & Doffing A Task-Specific Risk Assessment B Consult SDS of Analogous Compounds A->B C Verify Fume Hood Operation B->C D Locate Emergency Equipment (Eyewash, Safety Shower) C->D E Select PPE Based on Task (See Table) D->E F Inspect PPE for Integrity E->F G Don PPE in Correct Sequence F->G H Handle Chemical in Fume Hood G->H I Doff PPE in Correct Sequence H->I J Dispose of Contaminated PPE as Hazardous Waste I->J K Thorough Hand Washing J->K

Caption: PPE selection and use workflow for handling 4-methyl-3,4-dihydro-1H-quinolin-2-one.

By adhering to these detailed protocols, you are not only ensuring your personal safety but also upholding the principles of scientific integrity and responsibility that are paramount in our field.

References

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Nevada, Reno. [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Journal of Laboratory and Precision Medicine. [Link]

  • Personal Protective Equipment | Health & Safety. The University of Edinburgh. [Link]

  • PPE Minimum Standards. Environmental Health & Safety, University of Missouri. [Link]

  • Safety Data Sheet: quinoline. Chemos GmbH&Co.KG. [Link]

  • Safety Data Sheet. Angene Chemical. [Link]

  • Best practices for handling chemical reagents to prevent cross-contamination. Quimivita. [Link]

  • Material Safety Data Sheet. Finar Limited. [Link]

  • Chemical Synthesis Safety Tips To Practice in the Lab. Moravek. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-methyl-3,4-dihydro-1H-quinolin-2-one
Reactant of Route 2
4-methyl-3,4-dihydro-1H-quinolin-2-one
© Copyright 2026 BenchChem. All Rights Reserved.